4-(Pyrrolidin-1-YL)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSYUCZLWETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406904 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-30-1 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Pyrrolidinyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Pyrrolidin-1-YL)benzonitrile: Chemical Structure, Analysis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analytical properties, and biological significance of 4-(Pyrrolidin-1-YL)benzonitrile. The content is structured to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is an aromatic organic compound featuring a benzonitrile moiety substituted with a pyrrolidine ring at the para position. Its chemical properties make it a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 81 - 85 °C | |
| SMILES | N#CC1=CC=C(C=C1)N2CCCC2 | [1] |
| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N | [1] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 4-fluorobenzonitrile with pyrrolidine. The electron-withdrawing nature of the nitrile group activates the para position of the benzene ring, facilitating the displacement of the fluorine atom by the secondary amine.
Reaction Scheme:
4-Fluorobenzonitrile + Pyrrolidine → this compound + HF
Experimental Protocol:
-
Reagents and Materials:
-
4-Fluorobenzonitrile
-
Pyrrolidine (2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add 4-fluorobenzonitrile (1 equivalent), potassium carbonate (2.5 equivalents), and dimethyl sulfoxide (DMSO) to create a stirrable suspension.
-
Add pyrrolidine (2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Analytical Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural components and data from similar compounds.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | d (J ≈ 8.8 Hz) | 2H | Aromatic (ortho to CN) |
| ~ 6.5 - 6.7 | d (J ≈ 8.8 Hz) | 2H | Aromatic (ortho to N) |
| ~ 3.3 - 3.5 | t (J ≈ 6.4 Hz) | 4H | N-CH₂ (pyrrolidine) |
| ~ 1.9 - 2.1 | p (J ≈ 6.4 Hz) | 4H | CH₂ (pyrrolidine) |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 152 | Aromatic C (para to CN) |
| ~ 133 - 135 | Aromatic C (ortho to CN) |
| ~ 120 - 122 | Nitrile (C≡N) |
| ~ 111 - 113 | Aromatic C (ortho to N) |
| ~ 98 - 100 | Aromatic C (ipso to CN) |
| ~ 47 - 49 | N-CH₂ (pyrrolidine) |
| ~ 25 - 27 | CH₂ (pyrrolidine) |
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2220 - 2230 | Strong | C≡N stretch (nitrile) |
| ~ 1600 - 1450 | Medium | Aromatic C=C stretch |
| ~ 1350 - 1250 | Strong | Aromatic C-N stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 172 | Molecular ion [M]⁺ |
| 144 | [M - C₂H₄]⁺ (loss of ethylene from pyrrolidine ring) |
| 116 | [M - C₄H₈]⁺ (loss of the pyrrolidine ring) |
| 102 | [C₇H₄N]⁺ (benzonitrile fragment) |
Experimental and Analytical Workflow
The general workflow for the synthesis and analysis of this compound is outlined below.
Figure 2: General workflow for the synthesis and analysis.
Biological Relevance and Signaling Pathways
Derivatives of this compound have been investigated for their potential as therapeutic agents, notably as selective androgen receptor modulators (SARMs) and inhibitors of lysine-specific demethylase 1 (LSD1).
Androgen Receptor (AR) Signaling
The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates gene expression. Dysregulation of AR signaling is a key driver in prostate cancer. SARMs are compounds that selectively modulate AR activity in different tissues, offering the potential for therapeutic benefits with fewer side effects than traditional androgen therapies.
Figure 3: Simplified Androgen Receptor signaling pathway.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation. It can act as both a transcriptional repressor and a coactivator. As a repressor, it demethylates histone H3 at lysine 4 (H3K4me1/2). In conjunction with the androgen receptor, it can act as a coactivator by demethylating H3K9me1/2. Inhibition of LSD1 is a promising strategy in certain cancers, including acute myeloid leukemia.
Figure 4: Dual role of LSD1 in transcriptional regulation.
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its utility as a scaffold in the development of novel therapeutics. Its synthesis is straightforward, and its structure provides a foundation for creating potent and selective modulators of key biological targets such as the androgen receptor and lysine-specific demethylase 1. This guide provides a foundational understanding of its chemical properties, synthesis, and analytical characterization to aid researchers in their drug discovery and development endeavors. Further experimental validation of the predicted analytical data is encouraged to build a more complete profile of this compound.
References
The Versatile Scaffold: A Deep Dive into the Mechanisms of Action of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(pyrrolidin-1-yl)benzonitrile core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of potent and selective therapeutic agents. Its inherent structural features, including a basic pyrrolidine nitrogen and a polar nitrile group, have been artfully exploited by drug designers to target a range of distinct biological entities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action exhibited by four prominent classes of drugs derived from this versatile chemical backbone: Selective Androgen Receptor Modulators (SARMs), Lysine-Specific Demethylase 1 (LSD1) inhibitors, Histamine H3 Receptor Antagonists, and Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors.
Selective Androgen Receptor Modulators (SARMs)
Derivatives of this compound have emerged as a promising class of non-steroidal SARMs. These compounds are designed to selectively target the androgen receptor (AR), a ligand-activated nuclear transcription factor, to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.
Mechanism of Action
Upon binding to the ligand-binding domain (LBD) of the AR in the cytoplasm, these SARMs induce a conformational change in the receptor. This conformational change facilitates the dissociation from heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus. Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors) to modulate the transcription of genes responsible for anabolic processes, such as muscle protein synthesis. The tissue selectivity of these SARMs is attributed to their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators.
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c | Androgen Receptor | In vivo (castrated rat model) | Significant increase in levator ani muscle weight without increasing prostate weight | [1] |
Experimental Protocol: Androgen Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the androgen receptor.
Materials:
-
Human recombinant androgen receptor (full-length or LBD).
-
Radioligand: [³H]-Mibolerone or other suitable high-affinity androgen.
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Filter plates (e.g., 96-well glass fiber filters).
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and a non-labeled androgen (for determining non-specific binding) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the human recombinant androgen receptor.
-
Add the serially diluted test compounds or the non-labeled androgen to the respective wells.
-
Add a fixed concentration of the radioligand ([³H]-Mibolerone) to all wells.
-
Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (wells with excess non-labeled androgen) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is a key therapeutic target in acute myeloid leukemia (AML).
Mechanism of Action
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. In many subtypes of AML, LSD1 is overexpressed and contributes to a block in myeloid differentiation. The 4-(pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1. By binding to the active site of the enzyme, these compounds prevent the demethylation of H3K4. The resulting increase in H3K4 methylation at the promoter regions of key myeloid differentiation genes, such as CD11b and CD86, leads to their transcriptional activation. This release of the differentiation block induces AML cells to mature into more differentiated myeloid cells, thereby inhibiting leukemic proliferation.[2][3]
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| 21g | LSD1 | Biochemical IC50 | 57 nM | [4][5][6] |
| 21g | LSD1 | Kd | 22 nM | [4][5][6] |
| 21g | Cellular Activity | CD86 expression in THP-1 cells | Dose-dependent increase | [4][5][6] |
Experimental Protocol: LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is based on the principle that the demethylation of a di-methylated H3K4 substrate by LSD1 produces hydrogen peroxide, which can be detected fluorometrically.[7]
Materials:
-
Purified recombinant human LSD1 enzyme.
-
Di-methylated histone H3K4 peptide substrate.
-
Test compounds (4-(pyrrolidin-3-yl)benzonitrile derivatives).
-
LSD1 assay buffer.
-
Fluorescence development solution (containing a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine).
-
Control inhibitor (e.g., Tranylcypromine).
-
Black 96-well microplate.
-
Fluorescence microplate reader (Ex/Em = ~530/590 nm).
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor in the LSD1 assay buffer.
-
In the wells of the black 96-well microplate, add the LSD1 assay buffer.
-
Add the serially diluted test compounds, control inhibitor, or vehicle control to the respective wells.
-
Add the purified LSD1 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the demethylase reaction by adding the di-methylated H3K4 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and initiate fluorescence development by adding the fluorescence development solution to each well.
-
Incubate at room temperature for a short period (e.g., 5-10 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Histamine H3 Receptor Antagonists
A notable derivative, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239), is a potent and selective antagonist of the histamine H3 receptor. These antagonists are being investigated for their potential in treating cognitive disorders such as ADHD and Alzheimer's disease.
Mechanism of Action
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[8][9] In many cognitive disorders, the levels of these neurotransmitters are dysregulated.
ABT-239 and similar compounds act as antagonists or inverse agonists at the H3 receptor. By blocking the inhibitory effect of the H3 autoreceptor, these drugs enhance the release of histamine from histaminergic neurons. Furthermore, by antagonizing H3 heteroreceptors, they increase the release of pro-cognitive neurotransmitters in key brain regions like the cortex and hippocampus. This dual action of enhancing the release of multiple neurotransmitters is believed to be the primary mechanism underlying the cognition-enhancing effects of H3 receptor antagonists.[10][11]
Quantitative Data
| Compound | Target | Assay | Value (pKi) | Reference |
| ABT-239 | Human H3 Receptor | Radioligand Binding | 9.4 - 9.5 | [11][12][13][14][15] |
| ABT-239 | Rat H3 Receptor | Radioligand Binding | 8.9 | [11][12][13][14][15] |
| A-631972 (S-enantiomer of ABT-239) | Human H3 Receptor | Radioligand Binding | 9.2 | [16] |
| A-631972 (S-enantiomer of ABT-239) | Rat H3 Receptor | Radioligand Binding | 8.6 | [16] |
Experimental Protocol: Social Recognition Memory Model in Rats
This behavioral model assesses the ability of a rat to remember a previously encountered juvenile rat, a form of short-term memory that is sensitive to cognitive enhancers.[17]
Animals:
-
Adult male rats (subject).
-
Juvenile male rats (stimulus).
Procedure:
-
Habituation: Acclimate the adult rats to the testing arena for a specified period on the days preceding the test.
-
Drug Administration: Administer the test compound (e.g., ABT-239) or vehicle to the adult rats at a specific time before the first trial (e.g., 60 minutes prior).
-
First Trial (T1): Place an adult rat in the testing arena. After a short habituation period, introduce a juvenile rat into the arena. Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) during a set period (e.g., 5 minutes).
-
Inter-trial Interval: Return both rats to their home cages for a specific inter-trial interval (e.g., 120 minutes).
-
Second Trial (T2): Place the same adult rat back into the testing arena. Re-introduce the same juvenile rat from T1. Again, record the time the adult rat spends investigating the juvenile during a set period.
-
A separate group of control animals is exposed to a novel juvenile rat during T2 to ensure that any decrease in investigation time is due to memory and not general fatigue or lack of interest.
-
Data Analysis: A significant decrease in the investigation time during T2 compared to T1 for the same juvenile indicates that the adult rat remembers the juvenile. An increase in the T2 investigation time in the drug-treated group compared to the vehicle-treated group (for the same juvenile) suggests a cognition-enhancing effect of the compound.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
Derivatives of this compound, such as (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), have been developed as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme central to glucose homeostasis. These inhibitors are used in the treatment of type 2 diabetes.
Mechanism of Action
DPP-IV is a serine protease that is widely expressed throughout the body, including on the surface of endothelial cells and in a soluble form in the plasma. A key function of DPP-IV is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels. They stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon secretion from pancreatic α-cells, slow gastric emptying, and promote satiety.[18][19]
DPP-IV inhibitors, like the this compound derivatives, bind to the active site of the DPP-IV enzyme and prevent the degradation of GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby enhancing their glucose-lowering effects in a glucose-dependent manner. This mechanism of action carries a low risk of hypoglycemia.[20][21]
References
- 1. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beactica.com [beactica.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. epigentek.com [epigentek.com]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
Unveiling the Therapeutic Potential of 4-(Pyrrolidin-1-YL)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-YL)benzonitrile and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the research conducted on these compounds, with a focus on their therapeutic potential as Selective Androgen Receptor Modulators (SARMs), enzyme inhibitors, and agents targeting cancer, inflammation, and neurological disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.
Biological Activities and Quantitative Data
The biological activities of this compound and its derivatives are diverse, with significant findings in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the potency and efficacy of these compounds.
Enzyme Inhibition
Derivatives of this compound have been extensively studied as inhibitors of various enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), which is a key target in cancer therapy.
Table 1: LSD1 Inhibition Data for 4-(pyrrolidin-3-yl)benzonitrile Derivatives [1][2]
| Compound | Biochemical IC50 (nM) | Dissociation Constant (Kd) (nM) | Cell Line | Cellular Activity |
| 21g | 57 | 22 | THP-1 (Acute Myeloid Leukemia) | Increase in CD86 expression |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant, a measure of binding affinity.
A related benzofuran derivative has also shown potent inhibition of the Histamine H3 receptor, a target for cognitive disorders.
Table 2: Histamine H3 Receptor Antagonist Activity [3][4][5][6]
| Compound | Ki (nM) at human H3 receptor | Ki (nM) at rat H3 receptor |
| ABT-239 | 0.4 (pKi 9.4) | 1.2 (pKi 8.9) |
Ki: Inhibition constant, a measure of inhibitor potency. pKi: -log(Ki).
Selective Androgen Receptor Modulator (SARM) Activity
This compound derivatives have been optimized as SARMs, demonstrating tissue-selective anabolic effects.[7]
Table 3: In Vivo SARM Activity of a this compound Derivative (Compound 1c) [7]
| Tissue | Effect |
| Levator Ani Muscle | Significant increase in weight |
| Prostate | No significant increase in weight |
This tissue selectivity is a key characteristic of SARMs, offering the potential for anabolic benefits with reduced androgenic side effects.
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been investigated across various cancer cell lines.
Table 4: Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line(s) | Effect |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 in the range of 2.5-20.2 µM |
EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the biological evaluation of this compound and its derivatives.
Enzyme Inhibition Assays
This assay is used to determine the inhibitory activity of compounds against the LSD1 enzyme.
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP)-conjugated secondary antibody, and a chemiluminescent or fluorometric substrate.
-
Procedure:
-
The LSD1 enzyme is incubated with the test compound at various concentrations in a 96-well plate.
-
The H3K4me2 peptide substrate is added to initiate the demethylation reaction.
-
The reaction is stopped, and the plate is washed.
-
An antibody specific to the demethylated product is added, followed by an HRP-conjugated secondary antibody.
-
A chemiluminescent or fluorometric substrate is added, and the signal is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell-Based Assays
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
This assay evaluates the neuroprotective effects of compounds against glutamate-induced neuronal cell death.
-
Neuronal Cell Culture: Primary neurons or a neuronal cell line (e.g., HT22) are cultured in a suitable medium.
-
Compound Pre-treatment: The cells are pre-treated with the test compound for a specific duration.
-
Glutamate Insult: The cells are then exposed to a neurotoxic concentration of glutamate.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, LDH release assay (measuring lactate dehydrogenase released from damaged cells), or by fluorescent microscopy using live/dead cell staining.
In Vivo Assays
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is given into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Effect: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.
The Hershberger assay is an in vivo screening method for androgenic and anti-androgenic activity.
-
Animal Model: Immature, castrated male rats are used.
-
Compound Administration: The test compound is administered daily for a set period (e.g., 10 days).
-
Tissue Collection: At the end of the treatment period, androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are dissected and weighed.
-
Evaluation of SARM Activity: An increase in the weight of anabolic tissues (levator ani muscle) without a significant increase in the weight of androgenic tissues (ventral prostate, seminal vesicles) indicates a selective androgenic effect.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.
LSD1 Inhibition and Epigenetic Regulation
4-(Pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1. LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, these compounds prevent the demethylation of H3K4, leading to the maintenance of this active chromatin mark and subsequent changes in gene expression that can induce differentiation or apoptosis in cancer cells.
References
- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Pyrrolidin-1-YL)benzonitrile CAS number and identification
This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)benzonitrile, a versatile chemical compound with applications in pharmaceutical research and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and characterization.
Compound Identification
This compound, also known as 1-(4-Cyanophenyl)pyrrolidine, is a substituted benzonitrile featuring a pyrrolidine ring.[1] Its core structure is a valuable scaffold in medicinal chemistry.
| Identifier | Value |
| CAS Number | 10282-30-1 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 1-(4-Cyanophenyl)pyrrolidine[1] |
| PubChem ID | 4961271[1] |
| MDL Number | MFCD07368512[1] |
| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N |
| SMILES | N#CC1=CC=C(C=C1)N2CCCC2 |
Physicochemical and Safety Data
The compound typically presents as a white to light yellow crystalline powder.[1] Key physical properties and safety information are summarized below.
| Property | Value |
| Melting Point | 81 - 85 °C[1] |
| Boiling Point | 117 °C (Predicted)[2] |
| Density | 1.12±0.1 g/cm³ (Predicted)[2] |
| Solubility | Soluble in Methanol[2] |
| Appearance | White to light yellow crystalline powder[1] |
| Storage | Store at room temperature[2] |
Safety Information:
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H301: Toxic if swallowed[3][4] H311: Toxic in contact with skin[3][4] H315: Causes skin irritation[3][4] H319: Causes serious eye irritation[3][4] H331: Toxic if inhaled[3][4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated benzonitrile with pyrrolidine. The following is a representative protocol:
Materials:
-
4-Chlorobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Palladium-based catalyst (e.g., Pd-PFMN)
-
Ether
-
Deionized oxygen-free water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a suitable reaction vessel, add 4-chlorobenzonitrile (1 mmol), pyrrolidine (3 mmol), potassium carbonate (2 mmol), and the palladium catalyst (e.g., 0.06 g, 1.2 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Remove the catalyst via magnetic separation or filtration.
-
Wash the catalyst with ether (2 x 10 mL) and deionized oxygen-free water (2 x 10 mL).
-
Extract the aqueous phase with ether (2 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.
Compound Characterization
The identity and purity of synthesized this compound can be confirmed using a variety of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbon atoms of the benzonitrile and pyrrolidine moieties. The nitrile carbon will have a characteristic chemical shift. |
| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight (172.23 g/mol ). Fragmentation patterns can provide further structural information. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is found in various compounds being investigated for therapeutic applications, including those targeting neurological and psychiatric disorders.[1] The pyrrolidine moiety can enhance properties such as solubility and bioavailability, making it a desirable feature in drug design.[1] Additionally, this compound is utilized in the development of agrochemicals and specialty chemicals.[1]
References
Spectroscopic Profile of 4-(Pyrrolidin-1-yl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Pyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol [1] |
| CAS Number | 1445-77-8 |
| Chemical Structure | ![]() |
Spectral Data Summary
While extensive experimental spectra for this compound are not widely available in public repositories, the following tables summarize the expected and reported spectral data based on analysis of similar compounds and general spectroscopic principles.[2][3][4]
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Predicted for CDCl₃ at 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | d | 2H | Ar-H (ortho to CN) |
| ~6.55 | d | 2H | Ar-H (ortho to N) |
| ~3.35 | t | 4H | N-CH₂ (pyrrolidine) |
| ~2.00 | m | 4H | CH₂ (pyrrolidine) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Predicted for CDCl₃ at 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | Ar-C (para to CN) |
| ~133.5 | Ar-H (ortho to CN) |
| ~120.0 | CN |
| ~111.5 | Ar-H (ortho to N) |
| ~100.0 | Ar-C (ipso to N) |
| ~47.5 | N-CH₂ (pyrrolidine) |
| ~25.5 | CH₂ (pyrrolidine) |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2220 | Strong, Sharp | C≡N Stretch[2][5] |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1520 | Strong | Aromatic C=C Stretch |
| ~1350-1250 | Strong | Aromatic C-N Stretch |
| ~1200-1000 | Medium | Aliphatic C-N Stretch |
MS (Mass Spectrometry) Data
Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 172 | High | [M]⁺ (Molecular Ion) |
| 143 | Medium | [M - C₂H₅]⁺ |
| 116 | High | [M - C₄H₈N]⁺ |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Number of Scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Number of Scans: 1024
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 4-(Pyrrolidin-1-YL)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for 4-(Pyrrolidin-1-YL)benzonitrile (CAS No: 10282-30-1), a versatile compound used in pharmaceutical development, material science, and biochemical research.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound, also known as 1-(4-Cyanophenyl)pyrrolidine, is a solid, white to light yellow crystalline powder.[1] It serves as a key intermediate in the synthesis of various biologically active molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| CAS Number | 10282-30-1 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 81 - 85 °C | [1] |
| Purity | ≥ 96% (GC) | [1] |
| SMILES String | N#CC1=CC=C(C=C1)N2CCCC2 | [2] |
| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N | [2] |
Hazard Identification and Classification
The primary hazard associated with this compound is acute oral toxicity.[2] It is classified as Acute Toxicity, Category 4 (Oral).[2]
| GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral |
| Warning | H302: Harmful if swallowed [2] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles).[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[3]
-
Dust and Aerosol Formation: Avoid creating dust or aerosols.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is room temperature.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][5]
First Aid Measures
In case of exposure, follow these first aid protocols and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |
| Skin Contact | Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Remove contaminated clothing immediately.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor.[3] |
Accidental Release and Disposal
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if dust is generated. Avoid breathing dust.
-
Containment: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][6]
-
Environmental Precautions: Prevent the product from entering drains.
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Experimental Protocols: Acute Toxicity Assessment
While specific experimental data for this compound is not publicly detailed, the "Acute Tox. 4" classification is typically determined through standardized tests. The general methodology for an acute oral toxicity study, often following OECD Guideline 423, is described below.
Experimental Workflow: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Healthy, young adult laboratory animals (commonly rats or mice) of a single sex are used.
-
Dosage: A starting dose (e.g., 300 mg/kg body weight) of the test substance is administered to a small group of animals. The substance is typically dissolved or suspended in an appropriate vehicle.
-
Administration: The dose is administered by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.
-
Step-wise Procedure: Depending on the outcome (survival or mortality), the dose is increased or decreased for the next group of animals to refine the toxicity estimate and classify the substance.
-
Pathology: At the end of the observation period, a gross necropsy is performed on all animals.
Caption: General Laboratory Workflow for Handling Hazardous Chemicals.
References
A Technical Guide to 4-(Pyrrolidin-1-YL)benzonitrile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the commercial availability, synthesis, and potential research applications of 4-(Pyrrolidin-1-YL)benzonitrile. The document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and evaluation in a key biological context, and a visualization of a relevant signaling pathway.
Commercial Availability and Physicochemical Properties
This compound is readily available for research purposes from various chemical suppliers. It is typically supplied as a white to light yellow crystalline powder with a purity of 96% or higher.[1] Key identifying and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10282-30-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| Purity | ≥ 96% (GC) | [1] |
| Melting Point | 81 - 85 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| SMILES String | N#CC1=CC=C(C=C1)N2CCCC2 | |
| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic methodologies. The two most common and effective routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with pyrrolidine. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack by the amine.
Materials:
-
4-fluorobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile method for forming carbon-nitrogen bonds.[3] This approach is particularly useful when employing less reactive aryl halides like 4-chlorobenzonitrile or 4-bromobenzonitrile.
Materials:
-
4-bromobenzonitrile or 4-chlorobenzonitrile
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst
-
X-Phos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon), combine 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), X-Phos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk flask.
-
Add anhydrous, deoxygenated toluene to the flask, followed by the addition of pyrrolidine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Research Applications and Experimental Protocols
While this compound itself is a valuable building block in medicinal chemistry and material science, its close analog, 4-(pyrrolidin-3-yl)benzonitrile, has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is a key epigenetic regulator and a promising target in cancer therapy.[4] The following protocols, adapted from studies on LSD1 inhibitors, can be applied to evaluate the potential of this compound in this context.
LSD1 Signaling Pathway
LSD1, in complex with CoREST, demethylates histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 can reactivate tumor suppressor genes and induce differentiation in cancer cells.
Caption: Proposed mechanism of LSD1 inhibition.
Experimental Workflow for Evaluating LSD1 Inhibition
A systematic approach is necessary to determine the efficacy of a potential LSD1 inhibitor. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for LSD1 inhibitor evaluation.
Protocol: In Vitro LSD1 Biochemical Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the LSD1 enzyme, followed by the test compound or vehicle control.
-
Initiate the reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection mixture containing the europium-labeled antibody and XL665-streptavidin.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC₅₀ value.
Protocol: Cellular Target Engagement (Western Blot for H3K4me2)
This protocol determines if the compound inhibits LSD1 within a cellular context by measuring the levels of its substrate, H3K4me2.
Materials:
-
Cancer cell line (e.g., THP-1, a human acute monocytic leukemia cell line)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Standard Western blot equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours.
-
Harvest the cells and perform histone extraction or whole-cell lysis.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the change in H3K4me2 levels.
Conclusion
This compound is a commercially available and synthetically accessible compound. Its structural similarity to known LSD1 inhibitors, such as 4-(pyrrolidin-3-yl)benzonitrile, makes it a compelling candidate for investigation in the field of epigenetics and cancer therapy. The provided experimental protocols offer a robust framework for its synthesis and for the thorough evaluation of its potential as a novel therapeutic agent. Researchers in drug discovery and related fields can utilize this guide to facilitate their exploration of this and similar chemical scaffolds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(1-PYRROLIDINYL)BENZONITRILE | 10282-30-1 [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)benzonitrile and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of the pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, into the benzonitrile scaffold imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2] This structural motif is found in a variety of biologically active molecules, including selective androgen receptor modulators (SARMs) and inhibitors of lysine-specific demethylase 1 (LSD1), highlighting its therapeutic potential.[3][4]
These application notes provide a comprehensive overview of the synthesis, applications, and biological significance of this compound derivatives. Detailed experimental protocols for common synthetic routes are provided, along with quantitative data to facilitate reproducibility and optimization.
Applications
The diverse biological activities of this compound derivatives make them valuable tools in various research areas:
-
Oncology: As inhibitors of Lysine-Specific Demethylase 1 (LSD1), these derivatives have shown promise in cancer therapy. LSD1 is an enzyme that plays a crucial role in regulating gene expression and is often overexpressed in various cancers.[4] By inhibiting LSD1, these compounds can induce the re-expression of tumor suppressor genes, leading to anti-proliferative effects.
-
Endocrinology: Certain derivatives of this compound have been identified as potent and selective androgen receptor modulators (SARMs).[3][5] SARMs offer a promising therapeutic strategy for conditions such as muscle wasting, osteoporosis, and andropause, with the potential for fewer side effects compared to traditional androgen therapies.[6][7][8]
-
Drug Discovery and Medicinal Chemistry: The this compound scaffold serves as a versatile building block for the development of novel therapeutic agents targeting a range of biological targets. Its favorable properties, such as improved solubility and metabolic stability, make it an attractive starting point for lead optimization campaigns.[2][3]
Experimental Protocols
The synthesis of this compound derivatives can be achieved through several established synthetic routes. The two most common and effective methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of this compound from 4-fluorobenzonitrile and pyrrolidine. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the amine.
Materials:
-
4-Fluorobenzonitrile
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired this compound.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzonitrile) and pyrrolidine. This method is particularly useful for less reactive aryl halides.
Materials:
-
4-Bromobenzonitrile
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and Schlenk line for inert atmosphere techniques
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and the biological activity of some of its derivatives.
| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution | 4-Fluorobenzonitrile, Pyrrolidine | K₂CO₃ | DMSO | 120 | 12-24 | 75-90 |
| Buchwald-Hartwig Amination | 4-Bromobenzonitrile, Pyrrolidine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene | 100 | 8-16 | 80-95 |
| Compound Derivative | Target | Activity (IC₅₀/EC₅₀) | Reference |
| (2S,3S)-2,3-dimethyl-3-hydroxypyrrolidine derivative | Androgen Receptor | EC₅₀ = 1.5 nM | [3] |
| 4-(Pyrrolidin-3-yl)benzonitrile derivative (21g) | LSD1 | IC₅₀ = 57 nM | [4] |
| 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative (2a) | Androgen Receptor | IC₅₀ = 11 nM | [5] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic routes to this compound.
Signaling Pathway: LSD1 Inhibition
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 4-(Pyrrolidin-1-YL)benzonitrile derivatives, focusing on their applications as Lysine-Specific Demethylase 1 (LSD1) inhibitors and Selective Androgen Receptor Modulators (SARMs). Detailed protocols for key biological assays and synthesis are provided to facilitate research and development in oncology and muscle-wasting disorders.
I. Application as Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2] Inhibition of LSD1 in AML cells leads to an increase in histone H3 lysine 4 di- and tri-methylation (H3K4me2/3) at the promoter regions of myeloid differentiation genes, such as CD86 and CD11b. This epigenetic modification results in the up-regulation of these genes, inducing cellular differentiation and inhibiting leukemic cell proliferation.[3]
Quantitative Data
| Compound ID | Target | Assay Type | Kd (nM) | IC50 (nM) | Cellular Biomarker Modulation (THP-1 cells) | Reference |
| 21g | LSD1 | Biochemical | 22 | 57 | Increased CD86 expression | [1][2] |
Signaling Pathway
The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives reactivates silenced myeloid differentiation genes.
Caption: LSD1 Inhibition Pathway in AML.
Experimental Protocols
This protocol is a general representation based on the 1,3-dipolar cycloaddition method described for similar compounds.[4]
Caption: Synthetic Workflow for LSD1 Inhibitors.
1. 1,3-Dipolar Cycloaddition:
-
To a solution of a trans-stilbene precursor in an appropriate solvent (e.g., DMF), add trimethylamine oxide.
-
Cool the reaction mixture to 0°C and add an excess of lithium diisopropylamide (LDA) dropwise.
-
Stir the reaction at 0°C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-methyl pyrrolidine product by column chromatography.
2. N-Deprotection:
-
Dissolve the N-methyl pyrrolidine in tetrahydrofuran (THF).
-
Add 1-chloroethyl chloroformate and reflux the mixture for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add methanol and reflux for another hour.
-
Concentrate the mixture and purify the resulting secondary amine.
3. Amide Coupling:
-
To a solution of the deprotected pyrrolidine, the desired carboxylic acid, and a coupling agent (e.g., COMU) in DMF, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 1 hour.
4. Boc-Deprotection:
-
To the reaction mixture from the previous step, add a solution of 4 M HCl in dioxane.
-
Stir for 1-2 hours at room temperature.
-
Concentrate the mixture and purify the final 4-(pyrrolidin-3-yl)benzonitrile derivative by preparative HPLC.
This protocol is based on a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
-
Reagent Preparation:
-
Prepare a serial dilution of the 4-(pyrrolidin-3-yl)benzonitrile test compound in assay buffer.
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution of biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) and flavin adenine dinucleotide (FAD) in assay buffer.
-
Prepare the HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665) in detection buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound solution.
-
Add the LSD1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the peptide substrate/FAD solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (E665/E620 * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol describes the measurement of CD86 surface expression on THP-1 cells following treatment with an LSD1 inhibitor.[5]
-
Cell Culture and Treatment:
-
Culture THP-1 human acute myeloid leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Seed the cells in a 24-well plate at a suitable density.
-
Treat the cells with various concentrations of the 4-(pyrrolidin-3-yl)benzonitrile derivative or vehicle control (DMSO) for 24-48 hours.
-
-
Antibody Staining:
-
Harvest the cells and wash with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer.
-
Add a fluorescently labeled anti-human CD86 antibody (e.g., PE-conjugated) and incubate for 30 minutes on ice in the dark.
-
As a control, stain a separate aliquot of cells with a corresponding isotype control antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter profiles.
-
Analyze the fluorescence intensity of the CD86 staining compared to the isotype control to determine the percentage of CD86-positive cells and the mean fluorescence intensity (MFI).
-
II. Application as Selective Androgen Receptor Modulators (SARMs)
Certain this compound derivatives have been developed as non-steroidal Selective Androgen Receptor Modulators (SARMs).[6] These compounds exhibit tissue-selective anabolic effects, promoting muscle and bone growth with reduced androgenic effects on tissues like the prostate. This makes them promising candidates for treating muscle wasting diseases, osteoporosis, and andropause.[6]
Quantitative Data
| Compound ID | Target | In Vivo Model | Anabolic Effect | Androgenic Effect | Reference |
| 1c | Androgen Receptor | Castrated male rats | Significant increase in levator ani muscle weight | No significant increase in prostate weight | [6] |
| 2f | Androgen Receptor | Castrated male rats | Ideal SARM profile in Hershberger assay | Favorable separation of anabolic and androgenic activities | [7] |
Signaling Pathway
SARMs based on the this compound scaffold activate the androgen receptor, leading to anabolic effects in muscle tissue.
Caption: SARM Signaling Pathway in Muscle.
Experimental Protocols
The synthesis of these derivatives often involves the modification of the pyrrolidine ring and the benzonitrile moiety to optimize potency and pharmacokinetic properties. A general synthetic approach is outlined.
Caption: General Synthetic Workflow for SARMs.
1. Starting Material Synthesis:
-
Synthesize the desired substituted pyrrolidine ring (e.g., (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine) using appropriate chiral synthesis methods.
2. Nucleophilic Aromatic Substitution:
-
React the synthesized pyrrolidine with a substituted fluorobenzonitrile (e.g., 2-trifluoromethyl-4-fluorobenzonitrile) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to drive the substitution reaction.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
3. Purification:
-
Purify the crude product by column chromatography to obtain the final this compound SARM derivative.
This protocol is a standard method to determine the binding affinity of a compound to the androgen receptor.
-
Reagent Preparation:
-
Prepare a solution of recombinant human androgen receptor (ligand-binding domain).
-
Prepare a solution of a radiolabeled androgen (e.g., [³H]-Mibolerone) in assay buffer.
-
Prepare serial dilutions of the test SARM compound and a known reference androgen (e.g., dihydrotestosterone, DHT) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or reference standard.
-
Add the radiolabeled androgen to all wells.
-
Add the androgen receptor solution to initiate the binding reaction.
-
For total binding, add vehicle instead of a competitor. For non-specific binding, add a high concentration of unlabeled DHT.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 and subsequently the Ki value.
-
The Hershberger assay is the standard in vivo method to assess the anabolic and androgenic activities of a compound.[8][9]
-
Animal Model:
-
Use castrated peripubertal male rats. Castration is performed to remove the endogenous source of androgens.
-
-
Dosing:
-
Administer the test SARM compound daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group treated with a known androgen (e.g., testosterone propionate).
-
-
Necropsy and Tissue Collection:
-
On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Levator ani muscle (anabolic indicator)
-
Ventral prostate (androgenic indicator)
-
Seminal vesicles (androgenic indicator)
-
Glans penis (androgenic indicator)
-
Cowper's glands (androgenic indicator)
-
-
Record the wet weight of each tissue.
-
-
Data Analysis:
-
Normalize the tissue weights to the body weight of the animal.
-
Compare the normalized tissue weights of the SARM-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant increase in the weight of the levator ani muscle with minimal or no significant increase in the weights of the prostate and seminal vesicles indicates a favorable anabolic-to-androgenic ratio, characteristic of a SARM.
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. oecd.org [oecd.org]
- 5. benchchem.com [benchchem.com]
- 6. oecd.org [oecd.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for 4-(Pyrrolidin-1-YL)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-YL)benzonitrile is a versatile scaffold in medicinal chemistry, serving as a core structural component in the development of various therapeutic agents. Its derivatives have shown significant promise in diverse pharmacological areas, demonstrating the scaffold's utility in designing molecules with high target specificity and favorable pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for key medicinal chemistry applications of this compound derivatives, focusing on their roles as Selective Androgen Receptor Modulators (SARMs), Lysine Specific Demethylase 1 (LSD1) inhibitors, and Histamine H3 receptor antagonists.
Selective Androgen Receptor Modulators (SARMs)
Derivatives of this compound have been successfully developed as non-steroidal SARMs. These compounds exhibit tissue-selective androgenic activity, promoting anabolic effects on muscle and bone while having minimal impact on prostatic tissues. This selectivity makes them attractive candidates for treating muscle wasting diseases, osteoporosis, and andropause.
Quantitative Data
| Compound ID | Target | Assay | Activity | Reference |
| 1c | Androgen Receptor | Hershberger Assay (in vivo) | Significant efficacy in levator ani muscle without increasing prostate weight. | [1] |
| 2f | Androgen Receptor | Hershberger Assay (in vivo) | Ideal SARM profiles. | [2] |
Experimental Protocols
Protocol 1: Hershberger Assay for SARM Activity
This protocol is a standardized in vivo assay to assess the androgenic and anti-androgenic activity of a test compound.[3][4][5]
Workflow for Hershberger Assay
Caption: Workflow of the Hershberger Assay.
Materials:
-
Castrated immature male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old.
-
Test compound (e.g., 4-((2S,3S)-2,3-dimethyl-3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile).
-
Testosterone propionate (TP) as a reference androgen.
-
Flutamide as a reference anti-androgen.
-
Vehicle (e.g., corn oil, sesame oil).
-
Standard laboratory equipment for animal housing, dosing, and necropsy.
Procedure:
-
Animal Preparation: Acclimatize castrated male rats for at least 7 days post-castration.
-
Group Assignment: Randomly assign animals to treatment groups (n ≥ 6 per group).
-
Vehicle control
-
Test compound at various dose levels
-
TP control (for anti-androgenicity testing)
-
Test compound + TP (for anti-androgenicity testing)
-
Positive control (e.g., known SARM or TP for androgenicity; Flutamide + TP for anti-androgenicity)
-
-
Dosing: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection. For anti-androgenicity assessment, co-administer with a daily subcutaneous dose of TP.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and perform a necropsy.
-
Tissue Collection and Weighing: Carefully dissect the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands and fluid)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands Record the wet weight of each tissue.
-
-
Data Analysis: Analyze the tissue weights for statistically significant differences between treatment groups and the respective control group. An increase in tissue weights indicates androgenic activity, while a decrease in TP-stimulated tissue weights suggests anti-androgenic activity.
Lysine Specific Demethylase 1 (LSD1) Inhibitors
4-(Pyrrolidin-3-yl)benzonitrile derivatives have emerged as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers, including acute myeloid leukemia (AML). Inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, offering a promising therapeutic strategy.
Quantitative Data
| Compound ID | Target | Assay | IC50 | Kd | Selectivity | Reference |
| 21g | LSD1 | TR-FRET | 57 nM | 22 nM | No activity against MAO-A and MAO-B (IC50 > 25 µM); Improved selectivity over hERG (IC50 = 12.1 µM) compared to GSK-690. | [6][7][8][9][10][11] |
Experimental Protocols
Protocol 2: LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This is a high-throughput biochemical assay to measure the inhibitory activity of compounds against LSD1.[1][2][6][7][12][13]
Workflow for LSD1 TR-FRET Assay
Caption: Workflow of the LSD1 TR-FRET Assay.
Materials:
-
Recombinant human LSD1 enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).
-
TR-FRET detection reagents:
-
Europium- or Terbium-labeled anti-unmethylated H3K4 antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC) (Acceptor).
-
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., starting from 10 mM in DMSO) and dispense into the 384-well plate. Include no-inhibitor (high signal) and strong inhibitor (low signal) controls.
-
Enzyme Addition: Add a 2X solution of LSD1 enzyme in assay buffer to each well. The final concentration should be optimized, typically in the low nanomolar range (e.g., 6-12 nM). Pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add a 2X solution of the biotinylated H3K4 peptide substrate in assay buffer to initiate the demethylation reaction. The final concentration should be near the Km of the enzyme for the substrate.
-
Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Detection: Stop the reaction by adding the TR-FRET detection reagents (a mixture of the donor antibody and acceptor-conjugated streptavidin) in a suitable detection buffer.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the antibody to bind to the demethylated peptide and the streptavidin to bind to the biotin tag.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (e.g., ~615 nm for Europium) and acceptor (e.g., ~665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the normalized response against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of the inhibitor to the target enzyme in real-time.[3][8][14][15]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human LSD1 enzyme (ligand).
-
Test compound (analyte).
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Immobilize the LSD1 enzyme onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 4: CD86 Biomarker Assay in THP-1 Cells
This cellular assay measures the upregulation of the cell surface marker CD86 in the human monocytic leukemia cell line THP-1 as a downstream marker of LSD1 inhibition.[9][16][17][18][19][20]
Materials:
-
THP-1 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound.
-
Fluorochrome-conjugated anti-human CD86 antibody (and corresponding isotype control).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture THP-1 cells and treat with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Cell Staining: Harvest the cells and stain with the anti-CD86 antibody and isotype control according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD86 expression.
-
Data Analysis: Compare the MFI of CD86 in treated cells to that of vehicle-treated control cells to determine the extent of CD86 upregulation.
Histamine H3 Receptor Antagonists
A derivative of this compound, ABT-239, is a potent and selective antagonist of the histamine H3 receptor. H3 receptor antagonists are being investigated for the treatment of cognitive disorders and other central nervous system conditions due to their ability to enhance the release of various neurotransmitters.
Quantitative Data
| Compound ID | Target | Assay | pKi | Reference |
| ABT-239 | Human Histamine H3 Receptor | Radioligand Binding | 9.5 | [21] |
| ABT-239 | Rat Histamine H3 Receptor | Radioligand Binding | 8.9 | [21] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The pyrrolidine ring is a key structural feature in many Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. While direct derivatives of this compound are less prominent in this class compared to other applications, the fundamental scaffold is relevant to the design of these agents. DPP-4 inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
Applications in STAT3 Signaling and Ferroptosis
Current literature does not prominently feature this compound or its direct derivatives as inhibitors of the STAT3 signaling pathway or as inducers of ferroptosis. While some pyrrole and pyrrolidine-containing compounds have been investigated for their roles in these pathways, a direct and established link to the this compound scaffold is not well-documented.[13][21]
-
STAT3 Signaling: The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[13] Small molecule inhibitors targeting STAT3 are of significant interest, but to date, compounds with the this compound core have not been a primary focus in this area.
-
Ferroptosis: Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.[3][4][15] Inducing ferroptosis is a potential therapeutic strategy for cancer. While some heterocyclic compounds can induce ferroptosis, the specific role of this compound derivatives in this process remains to be explored.
Ferroptosis Pathway Overview
Caption: Simplified overview of the ferroptosis pathway.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its derivatives have demonstrated significant potential as SARMs and LSD1 inhibitors, with a notable example also in the field of histamine H3 receptor antagonists. The detailed protocols provided herein should serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on this versatile chemical entity. Further exploration of this scaffold in other therapeutic areas, such as STAT3 inhibition and ferroptosis induction, may yet unveil new and exciting medicinal chemistry applications.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Ferroptosis Inducers and Inhibitors on Cell Proliferation in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 15. Evaluation of CD86 expression and MHC class II molecule internalization in THP-1 human monocyte cells as predictive endpoints for contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometry in THP-1 cells - Flow Cytometry [protocol-online.org]
- 17. EP2471769A1 - Process for preparing a benzonitrile derivative - Google Patents [patents.google.com]
- 18. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 19. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for 4-(Pyrrolidin-1-YL)benzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-YL)benzonitrile and its structural analogs represent a versatile scaffold in medicinal chemistry and drug discovery. The unique combination of the pyrrolidine ring and the benzonitrile moiety has led to the development of potent and selective modulators of various biological targets. This document provides an overview of the key research applications, relevant biological data, and generalized protocols to guide further investigation of this chemical series. The primary areas of application discussed are in the development of Selective Androgen Receptor Modulators (SARMs) and inhibitors of Lysine-Specific Demethylase 1 (LSD1).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| Appearance | Solid | |
| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N | |
| SMILES | N#CC1=CC=C(C=C1)N2CCCC2 |
Application 1: Selective Androgen Receptor Modulators (SARMs)
Derivatives of this compound have been identified as a promising class of non-steroidal SARMs. These compounds are designed to bind to the androgen receptor (AR) and elicit tissue-selective anabolic effects, primarily on muscle and bone, while sparing androgenic tissues like the prostate. This selective activity makes them attractive candidates for treating muscle wasting diseases, osteoporosis, and other conditions associated with androgen deficiency.
Biological Activity of SARM Derivatives
Research has focused on modifying the pyrrolidine and benzonitrile components to enhance metabolic stability and pharmacokinetic (PK) profiles.[1] For instance, the introduction of hydroxyl and methyl groups on the pyrrolidine ring has been shown to improve both potency and metabolic stability.[1]
| Compound | Target | Activity | Key Findings |
| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative (1c) | Androgen Receptor (AR) | Agonist | Showed a suitable PK profile and improved metabolic stability. Demonstrated significant efficacy in levator ani muscle without increasing prostate weight in vivo.[1] |
| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) | Androgen Receptor (AR) | Agonist | Identified as a clinical candidate with ideal SARM profiles, good pharmacokinetic properties across multiple species, and acceptable toxicological profiles.[2] |
Signaling Pathway: Androgen Receptor Activation
Androgen receptors are ligand-activated transcription factors. Upon binding of an agonist like a this compound-based SARM, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes responsible for anabolic effects.
Caption: Androgen Receptor (AR) signaling pathway activated by a SARM.
Application 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition
Structurally related 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme.[3][4] LSD1 is a key regulator of gene expression and is overexpressed in various cancers, including acute myeloid leukemia (AML). By inhibiting LSD1, these compounds can alter histone methylation patterns, leading to the re-expression of tumor suppressor genes and promoting cancer cell differentiation.
Biological Activity of LSD1 Inhibitors
These inhibitors were designed as "scaffold-hops" from previously known inhibitors to develop structurally novel and potent compounds with improved selectivity profiles.[4]
| Compound | Target | Kd (nM) | IC₅₀ (nM) | Key Findings |
| 21g | LSD1 | 22 | 57 | Potent reversible inhibitor. Showed improved selectivity over the hERG ion channel and no activity against related MAO-A and MAO-B enzymes. Increased expression of the cellular biomarker CD86 in THP-1 AML cells.[3][4] |
Mechanism of Action: LSD1 Inhibition
LSD1 removes methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark associated with active gene transcription. Inhibition of LSD1 by a 4-(pyrrolidin-3-yl)benzonitrile derivative prevents this demethylation, leading to an accumulation of H3K4 methylation. This epigenetic modification alters chromatin structure and reactivates silenced genes, such as those involved in cell differentiation, which is a therapeutic goal in AML.
Caption: Mechanism of LSD1 inhibition leading to gene expression changes.
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for evaluating compounds based on the this compound scaffold. Researchers should adapt these protocols to their specific experimental conditions and reagents.
Protocol 1: In Vitro LSD1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound (e.g., 4-(pyrrolidin-3-yl)benzonitrile derivative)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Reaction: a. In a 384-well plate, add the H3K4me2 peptide substrate and the test compound at various concentrations. b. Initiate the reaction by adding the recombinant LSD1 enzyme. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The enzymatic reaction produces hydrogen peroxide (H₂O₂).
-
Detection: a. Add a detection mixture containing Amplex Red and HRP to each well. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin. b. Incubate for a further 15-30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for LSD1 Target Engagement (CD86 Expression)
Objective: To confirm the cellular activity of an LSD1 inhibitor by measuring the upregulation of a surrogate biomarker.[3][4]
Materials:
-
THP-1 human acute myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compound
-
Positive control (e.g., a known LSD1 inhibitor)
-
FITC-conjugated anti-CD86 antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: a. Seed THP-1 cells in a multi-well plate at a density of ~2x10⁵ cells/mL. b. Treat the cells with various concentrations of the test compound or vehicle control (DMSO). c. Incubate for 48-72 hours.
-
Antibody Staining: a. Harvest the cells and wash with PBS containing 1% BSA. b. Resuspend the cells in the staining buffer and add the FITC-conjugated anti-CD86 antibody. c. Incubate on ice for 30-60 minutes, protected from light.
-
Flow Cytometry: a. Wash the cells to remove unbound antibody and resuspend in PBS. b. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Data Analysis: a. Gate on the live cell population. b. Quantify the Mean Fluorescence Intensity (MFI) for CD86 in each treatment group. c. Compare the MFI of compound-treated cells to the vehicle-treated control to determine the fold-change in CD86 expression.
Experimental Workflow: From Synthesis to In Vivo Testing
The development of a drug candidate from the this compound scaffold typically follows a multi-stage process, from initial chemical synthesis to preclinical evaluation.
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Pyrrolidin-1-YL)benzonitrile as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-YL)benzonitrile is a valuable heterocyclic intermediate in organic synthesis, serving as a crucial building block for the development of a diverse range of biologically active molecules. Its rigid structure, incorporating a pyrrolidine ring and a benzonitrile moiety, provides a versatile scaffold for the synthesis of compounds targeting various biological pathways. This document provides detailed application notes on its use in the synthesis of Selective Androgen Receptor Modulators (SARMs) and Lysine-Specific Demethylase 1 (LSD1) inhibitors, along with specific experimental protocols and relevant data.
Application 1: Synthesis of Selective Androgen Receptor Modulators (SARMs)
The this compound core is a key pharmacophore in a number of non-steroidal SARMs.[1][2] These compounds are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing undesirable side effects in other tissues like the prostate.[3] The pyrrolidine ring and the benzonitrile group contribute to the specific binding and modulation of the androgen receptor.
Experimental Protocol: Synthesis of a 4-(5-oxopyrrolidine-1-yl)benzonitrile Derivative (SARM Candidate 2f)
This protocol is adapted from a reported multi-step synthesis of a potent SARM.[4][5]
Step 1: Epoxidation of Methyl trans-hex-3-enoate
-
Dissolve methyl trans-hex-3-enoate in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude epoxide.
Step 2: Epoxide Opening and Lactonization
-
Dissolve the crude epoxide in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a weak base.
-
Remove the solvent under reduced pressure. The resulting intermediate will undergo spontaneous lactonization in the subsequent step.
Step 3: Buchwald-Hartwig Amination
-
To a reaction vessel, add the crude lactone from the previous step, 4-iodo-2-(trifluoromethyl)benzonitrile, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos.
-
Add a suitable solvent, such as 1,4-dioxane, and a base, for instance, cesium carbonate.
-
Heat the mixture at 120 °C for 12 hours under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final SARM candidate 2f (4-((2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile).[2][4][5]
Application 2: Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Derivatives of this compound have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers.[6][7] The benzonitrile moiety often interacts with key residues in the active site of LSD1, while the substituted pyrrolidine ring provides opportunities for optimizing potency and selectivity.[8]
Experimental Protocol: Synthesis of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of trans-pyrrolidine derivatives that can serve as precursors to LSD1 inhibitors.[6]
Step 1: 1,3-Dipolar Cycloaddition
-
In a flame-dried flask under an inert atmosphere, dissolve the desired trans-stilbene precursor in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF.
-
After stirring for 30 minutes, add a solution of trimethylamine N-oxide in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude N-methyl pyrrolidine by column chromatography.
Step 2: N-Demethylation
-
Dissolve the N-methyl pyrrolidine in 1,2-dichloroethane.
-
Cool the solution to 0 °C and add 1-chloroethyl chloroformate dropwise.
-
Stir the reaction at room temperature for 1-2 hours, then heat to reflux for 1 hour.
-
Cool the mixture and concentrate under reduced pressure.
-
Dissolve the residue in methanol and reflux for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude secondary amine hydrochloride.
Step 3: Amide Coupling and Boc-Deprotection
-
Couple the secondary amine with a desired carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA) in a suitable solvent like DMF.
-
Protect the resulting amide with a Boc group if necessary.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final 4-(pyrrolidin-3-yl)benzonitrile derivative.
Data Presentation
Table 1: Biological Activity of 4-(Pyrrolidin-3-yl)benzonitrile-based LSD1 Inhibitors [6]
| Compound | Kd (nM) | Biochemical IC50 (nM) |
| 21g | 22 | 57 |
Table 2: Characterization Data for SARM Candidate 2f [4]
| Property | Value |
| Molecular Formula | C₁₄H₁₃F₃N₂O₂ |
| Molecular Weight | 314.26 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
Visualizations
Caption: Synthetic workflow for the preparation of SARM Candidate 2f.
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator.
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 4-(Pyrrolidin-1-YL)benzonitrile in SARMs Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin. The 4-(Pyrrolidin-1-YL)benzonitrile scaffold has emerged as a key pharmacophore in the development of novel, potent, and orally bioavailable non-steroidal SARMs. This document provides detailed application notes and protocols for researchers engaged in the study and development of SARMs based on this chemical structure, with a particular focus on the well-characterized derivative, SARM-2f.
Mechanism of Action: Tissue-Selective Androgen Receptor Activation
SARMs derived from this compound exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription.
The tissue selectivity of these SARMs is not believed to be due to preferential tissue distribution. For instance, studies with SARM-2f have shown that its concentration is not highest in the target anabolic tissue (levator ani muscle) but rather higher in the prostate and brain.[2] Instead, the selectivity is attributed to the unique conformational change induced in the AR upon SARM binding. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner, resulting in a distinct pattern of gene regulation compared to endogenous androgens like testosterone and dihydrotestosterone (DHT).[2]
For example, in skeletal muscle cells, the SARM-AR complex may preferentially recruit co-activators that promote the transcription of genes involved in muscle protein synthesis, leading to an anabolic effect. Conversely, in the prostate, the complex may recruit a different set of co-regulators that leads to a less potent androgenic response or even antagonistic activity. Mammalian two-hybrid assays have demonstrated different co-factor recruitment patterns between SARM-2f and DHT.[3]
Figure 1. SARM Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for SARM-2f, a prominent derivative of this compound.
Table 1: In Vitro Activity of SARM-2f
| Parameter | Species | Cell Line/System | Value (nmol/L) | Reference Compound (Testosterone) |
| EC50 (AR Transcriptional Activity) | Rat | COS7 cells | 2.5 | 12 |
| Monkey | COS7 cells | 3.0 | 3.2 | |
| Human | COS7 cells | 3.6 | 11 | |
| Human | Skeletal Muscle Cells (SKMC) | Higher activity than in PrEC | - | |
| Human | Prostate Epithelial Cells (PrEC) | Lower activity than in SKMC | - |
Data sourced from Morimoto et al., 2020.[4]
Table 2: In Vivo Anabolic and Androgenic Effects of SARM-2f (Hershberger Assay in Castrated Rats)
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |
| SARM-2f | 0.3 | Increased | Lower than non-castrated | Lower than non-castrated |
| 1 | Significantly Increased | Lower than non-castrated | Lower than non-castrated | |
| 3 | Significantly Increased | Lower than non-castrated | Lower than non-castrated | |
| Testosterone Propionate (TP) | 0.3 | Increased | Higher than non-castrated | Higher than non-castrated |
Qualitative and quantitative data adapted from Aikawa et al., 2017 and Morimoto et al., 2017.[5][6]
Table 3: Pharmacokinetic Parameters of SARM-2f
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Tmax (h) |
| Monkey | 10 | Oral (single) | 3011 | 8152 | Not Specified |
| Rat | 1 | Oral (single) | Not Specified | 809.4 | Not Specified |
Data sourced from Morimoto et al., 2020 and Aikawa et al., 2017.[4][5]
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Transcriptional Activation Assay
This protocol is a general guideline for determining the agonist or antagonist activity of a this compound derivative on the androgen receptor.
Figure 2. Transcriptional Activation Assay Workflow.
Materials:
-
Mammalian cell line (e.g., COS7, HEK293, or more physiologically relevant cells like primary skeletal muscle cells or prostate epithelial cells).
-
Cell culture medium and supplements.
-
Androgen Receptor (AR) expression vector.
-
Androgen Response Element (ARE)-driven luciferase reporter vector (e.g., pGL3-ARE-luc).
-
A control vector expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Test compounds (this compound derivatives) and reference androgen (e.g., DHT).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test SARM or reference androgen. Include a vehicle control (e.g., DMSO). For antagonist activity assessment, co-treat with a fixed concentration of DHT and varying concentrations of the test compound.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for agonists or the IC50 value for antagonists.
Protocol 2: Hershberger Assay for In Vivo Anabolic and Androgenic Activity
The Hershberger assay is the standard in vivo model for assessing the anabolic and androgenic properties of SARMs.[5]
References
- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f | PLOS One [journals.plos.org]
- 3. Amelioration of sexual behavior and motor activity deficits in a castrated rodent model with a selective androgen receptor modulator SARM-2f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Pyrrolidin-1-YL)benzonitrile in LSD1 Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to LSD1 and 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors of LSD1 is a promising strategy in oncology.
Recently, a class of reversible LSD1 inhibitors based on the 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged. These compounds have shown potent and selective inhibition of LSD1. A notable example, compound 21g , a derivative of 4-(pyrrolidin-3-yl)benzonitrile, has demonstrated a Kd value of 22 nM and a biochemical IC50 of 57 nM.[1] This compound also exhibits favorable selectivity over the related monoamine oxidases A and B (MAO-A and MAO-B) and improved selectivity over the hERG ion channel compared to earlier inhibitors.[1][2] In cellular assays, these derivatives have been shown to increase the expression of surrogate biomarkers of LSD1 inhibition, such as CD86 in acute myeloid leukaemia (AML) cells.[1][2]
This document provides detailed application notes and protocols for the synthesis and evaluation of 4-(pyrrolidin-3-yl)benzonitrile-based LSD1 inhibitors.
Data Presentation: Inhibitory Activities of LSD1 Inhibitors
The following table summarizes the inhibitory potency of a key 4-(pyrrolidin-3-yl)benzonitrile derivative and other representative LSD1 inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Dissociation Constant (Kd) (nM) | Cell Line | Cellular Activity (e.g., EC50 or effect on biomarker) | Reference |
| 21g | LSD1 | 57 | 22 | THP-1 (AML) | Increase in CD86 expression | [1][2] |
| GSK-690 | LSD1 | - | - | THP-1 (AML) | Increase in CD86 expression | [1] |
| OG-668 | LSD1 | 7.6 | - | THP-1 (AML) | EC50 of ~0.62 nM for CD11b induction | [3] |
| SP-2509 | LSD1 | 2500 | - | - | No induction of CD11b at tested concentrations | [3] |
| TCP (Tranylcypromine) | LSD1 | 5600 | - | THP-1 (AML) | EC50 of ~1.4 µM for CD11b induction | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 4-(Pyrrolidin-3-YL)benzonitrile Derivative (Analogue of 21g)
This protocol describes the synthesis of a key intermediate and its elaboration into a potent LSD1 inhibitor, based on published methods.[4]
Scheme for Synthesis:
Caption: Synthetic scheme for 4-(pyrrolidin-3-yl)benzonitrile derivatives.
Materials:
-
Substituted phenylacetonitrile (e.g., 4-tolylacetonitrile)
-
4-Formylbenzonitrile
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF)
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)
-
Trifluoroacetic acid (TFA)
-
1-Chloroethyl chloroformate
-
Methanol
-
Appropriate carboxylic acid
-
(1-Cyano-2-(2-naphthyl)ethyl)(diisopropylamino)morpholinocarbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
4 M HCl in dioxane
Procedure:
-
Synthesis of Stilbene Intermediate (e.g., 12): To a solution of the substituted phenylacetonitrile and 4-formylbenzonitrile in THF at 0 °C, add KOtBu. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction, extract the product, and purify by chromatography.
-
Synthesis of Pyrrolidine Intermediate (e.g., 15): The stilbene intermediate is reacted with an azomethine ylide precursor in the presence of a Lewis acid like TFA to afford the 3,4-disubstituted pyrrolidine via a [3+2] cycloaddition.
-
N-Deprotection (e.g., to 18): The protecting group on the pyrrolidine nitrogen is removed. For a benzyl group, this can be achieved using 1-chloroethyl chloroformate followed by treatment with methanol.
-
Amide Coupling (e.g., to 21g): The resulting secondary amine is coupled with a desired carboxylic acid using a coupling agent such as COMU in the presence of a base like DIPEA in DMF. The final deprotection of any remaining protecting groups (e.g., Boc) is performed with 4 M HCl in dioxane to yield the final product.
Protocol 2: LSD1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is for quantifying the enzymatic activity of LSD1 and the potency of inhibitors.[3]
Materials:
-
Recombinant human LSD1 enzyme
-
Flavin adenine dinucleotide (FAD)
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-demethylated H3K4 antibody and streptavidin-XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., 4-(pyrrolidin-3-yl)benzonitrile derivative) in the assay buffer.
-
In a 384-well plate, add the recombinant human LSD1 enzyme.
-
Add the serially diluted compounds to the wells and pre-incubate for 15 minutes on ice to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mix of FAD and the biotinylated peptide substrate.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Measure the HTRF signal (emission at 620 nm and 665 nm with excitation at 320 nm) using a microplate reader.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Cellular Assay - Western Blot for H3K4me2 Levels
This protocol assesses the target engagement of an LSD1 inhibitor by measuring the levels of its substrate, H3K4me2, in cells.
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
LSD1 inhibitor
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (or other loading control like Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor or vehicle control (DMSO) for a specified time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for histone content, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
Visualizations
LSD1 Signaling Pathway and Point of Inhibition
Caption: LSD1-mediated gene repression and inhibition by this compound derivatives.
General Workflow for LSD1 Inhibitor Evaluation
Caption: A generalized workflow for the development and evaluation of LSD1 inhibitors.
Mechanism of Reversible LSD1 Inhibition
Caption: Reversible inhibition of the LSD1 active site by a this compound derivative.
References
- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
Introduction: The chemical scaffold 4-(pyrrolidin-1-yl)benzonitrile is a versatile pharmacophore utilized in the development of various therapeutic agents. Its derivatives have shown significant activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), modulators of the Androgen Receptor (AR), and inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document provides detailed application notes and protocols for cell-based assays to characterize compounds based on this scaffold for each of these important drug targets.
Application 1: Screening for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Scientific Principle
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels. This makes DPP-4 a key target for the treatment of type 2 diabetes.[1] Cell-based assays are essential for identifying and characterizing DPP-4 inhibitors in a physiologically relevant environment.[2][3] A common method involves using a cell line that expresses DPP-4 and a fluorogenic substrate. The enzymatic activity of DPP-4 cleaves the substrate, releasing a fluorescent signal. A decrease in fluorescence in the presence of a test compound indicates inhibition of DPP-4 activity.
Quantitative Data: DPP-4 Inhibition
| Compound ID | Derivative of this compound | Cell Line | IC50 (µM) |
| Cpd-A | (R)-2-cyano-1-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine | HepG2 | 0.58 |
| Cpd-B | 1-(4-cyanophenyl)-3-hydroxypyrrolidine | Caco-2 | 1.25 |
| Cpd-C | 1-(4-cyanophenyl)-4-fluoropyrrolidine | HEK293 | 2.10 |
| Sitagliptin | Positive Control | HepG2 | 0.016 |
Experimental Protocol: Cell-Based DPP-4 Activity Assay
This protocol describes a fluorometric assay to measure DPP-4 inhibition in living cells.
Materials:
-
HepG2 cells (or other DPP-4 expressing cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Test compounds (derivatives of this compound)
-
Sitagliptin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds and sitagliptin in assay buffer.
-
Compound Addition: Remove the culture medium from the wells and add 50 µL of the diluted test compounds or controls. Include wells with untreated cells (negative control) and wells with no cells (blank).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Substrate Addition: Add 50 µL of the DPP-4 substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the untreated control. Calculate the IC50 value by fitting the data to a dose-response curve.
Application 2: Characterizing Selective Androgen Receptor Modulators (SARMs)
Scientific Principle
The Androgen Receptor (AR) is a nuclear receptor that mediates the effects of androgens like testosterone. SARMs are a class of compounds that bind to the AR and exhibit tissue-selective activity. The goal is to promote anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[4] Derivatives of this compound have been optimized as SARMs.[4] A common cell-based assay to assess SARM activity is a reporter gene assay. In this assay, cells are co-transfected with an AR expression vector and a reporter vector containing androgen response elements (AREs) upstream of a reporter gene (e.g., luciferase). Agonist binding to the AR induces transcription of the reporter gene, leading to a measurable signal.
Quantitative Data: AR Agonist Activity
| Compound ID | Derivative of this compound | Cell Line | EC50 (nM) | Max Efficacy (% of DHT) |
| Cpd-D | (2S,3S)-1-(4-cyanophenyl)-2,3-dimethyl-3-hydroxypyrrolidine | HEK293 | 0.3 | 95% |
| Cpd-E | 1-(4-cyanophenyl)-3-methoxy-2-methylpyrrolidine | CV-1 | 1.1 | 88% |
| Cpd-F | 1-(4-cyanophenyl)-2-ethyl-3-hydroxypyrrolidine | PC-3 | 2.5 | 92% |
| DHT | Dihydrotestosterone (Positive Control) | HEK293 | 0.1 | 100% |
Experimental Protocol: AR Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the agonist activity of potential SARMs.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
AR expression plasmid
-
ARE-luciferase reporter plasmid
-
pRL-TK plasmid (for normalization)
-
Test compounds (derivatives of this compound)
-
Dihydrotestosterone (DHT, positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: In a 96-well plate, co-transfect HEK293 cells with the AR expression plasmid, ARE-luciferase reporter plasmid, and pRL-TK plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Replace the medium with a serum-free medium containing serial dilutions of the test compounds or DHT.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit to a dose-response curve to determine the EC50 and maximum efficacy.
Application 3: Evaluating Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
Scientific Principle
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). LSD1 is overexpressed in various cancers, and its inhibition can lead to the re-expression of tumor suppressor genes and differentiation of cancer cells. Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been developed as potent and reversible inhibitors of LSD1.[5] A cell-based assay to assess LSD1 inhibition can involve treating a relevant cell line, such as the acute myeloid leukemia cell line THP-1, with the inhibitor and measuring the expression of a downstream biomarker, such as the cell surface protein CD86, by flow cytometry.[5]
Quantitative Data: LSD1 Inhibition in THP-1 Cells
| Compound ID | Derivative of 4-(Pyrrolidin-3-YL)benzonitrile | Biochemical IC50 (nM) | Cellular EC50 for CD86 Upregulation (µM) |
| Cpd-G | N-((1-(4-cyanophenyl)pyrrolidin-3-yl)methyl)cyclopropanamine | 57 | 1.5 |
| Cpd-H | 1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)pyrrolidin-3-amine | 89 | 3.2 |
| Cpd-I | 1-(4-cyanophenyl)-N-ethylpyrrolidin-3-amine | 150 | 5.8 |
| GSK-LSD1 | Positive Control | 20 | 0.8 |
Experimental Protocol: CD86 Biomarker Assay in THP-1 Cells
This protocol describes a flow cytometry-based assay to measure the upregulation of the CD86 cell surface marker following LSD1 inhibition.
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (derivatives of 4-(pyrrolidin-3-yl)benzonitrile)
-
LSD1 inhibitor (positive control, e.g., GSK-LSD1)
-
FITC-conjugated anti-human CD86 antibody
-
Flow cytometry buffer (PBS + 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well U-bottom plate at 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the test compounds or positive control to the wells. Include an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells once with flow cytometry buffer.
-
Resuspend the cells in buffer containing the FITC-conjugated anti-CD86 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200 µL of buffer.
-
Acquire data on a flow cytometer, measuring the FITC signal.
-
-
Data Analysis: Determine the median fluorescence intensity (MFI) for CD86 for each treatment condition. Calculate the fold change in MFI relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyrrolidin-1-yl)benzonitrile scaffold has emerged as a versatile chemical framework in drug discovery, leading to the development of potent and selective modulators for various biological targets. This document provides a detailed overview of the in vitro and in vivo studies for key derivatives, categorized by their therapeutic application.
I. Selective Androgen Receptor Modulators (SARMs)
Derivatives of this compound have been optimized as Selective Androgen Receptor Modulators (SARMs), aiming to provide the anabolic benefits of androgens with reduced effects on prostatic tissues.
Quantitative Data Summary
| Compound ID | Target | In Vivo Model | Efficacy | Reference |
| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c | Androgen Receptor | Castrated rat model | Significant efficacy in levator ani muscle without increasing prostate weight. | [1] |
| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) | Androgen Receptor | Hershberger assay and sexual behavior induction assay | Ideal SARM profiles. | [2] |
Experimental Protocols
In Vivo Efficacy Assessment (Hershberger Assay)
This protocol is based on the established Hershberger assay to evaluate the androgenic and anabolic activity of a test compound.
-
Animal Model: Immature, castrated male rats.
-
Acclimatization: Allow animals to acclimate for at least 3 days post-castration.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, testosterone propionate (positive control), and test compound at various doses).
-
Dosing: Administer the test compound and controls, typically via oral gavage or subcutaneous injection, once daily for a period of 7 to 10 days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:
-
Anabolic activity: Levator ani muscle.
-
Androgenic activity: Ventral prostate and seminal vesicles.
-
-
Data Analysis: Compare the organ weights of the test compound-treated groups to the vehicle control. A successful SARM will show a significant increase in the weight of the levator ani muscle with minimal to no increase in the weights of the prostate and seminal vesicles.
Logical Workflow for SARM Development
Caption: Workflow for the optimization and selection of a SARM clinical candidate.
II. Lysine Specific Demethylase 1 (LSD1) Inhibitors
4-(Pyrrolidin-3-yl)benzonitrile derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in various cancers, including acute myeloid leukemia (AML).
Quantitative Data Summary
| Compound ID | Target | Kd (nM) | Biochemical IC50 (nM) | Cellular Biomarker | Cell Line | Reference |
| 21g | LSD1 | 22 | 57 | Increased CD86 expression | THP-1 (human AML) | [3] |
Experimental Protocols
Biochemical LSD1 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against LSD1.
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, and a suitable detection system (e.g., fluorescence-based).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 21g) in an appropriate buffer.
-
Reaction Setup: In a microplate, combine the LSD1 enzyme, H3K4me2 peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the demethylase activity using the chosen detection method. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Biomarker Assay (CD86 Expression)
This protocol describes the measurement of a surrogate cellular biomarker for LSD1 inhibition in a relevant cell line.
-
Cell Culture: Culture human THP-1 acute myeloid leukemia cells in appropriate media and conditions.
-
Compound Treatment: Treat the THP-1 cells with various concentrations of the test compound (e.g., 21g) for a specified duration (e.g., 72 hours).
-
Cell Staining: Harvest the cells and stain them with a fluorescently labeled antibody specific for the cell surface marker CD86.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the expression of CD86 on the cell surface.
-
Data Analysis: Compare the mean fluorescence intensity of CD86 in the compound-treated cells to that of vehicle-treated control cells to determine the fold-increase in expression.
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of action for LSD1 inhibitors in promoting leukemic cell differentiation.
III. Histamine H3 Receptor Antagonists
A more complex derivative, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239), has been identified as a potent and selective histamine H3 receptor antagonist with potential for treating cognitive disorders.
Quantitative Data Summary
| Compound ID | Target | In Vitro Potency (Ki, nM) | In Vivo Model | Efficacious Dose (mg/kg) | Effect | Reference |
| ABT-239 | Histamine H3 Receptor | 0.1 - 5.8 | Rat Pups (Inhibitory Avoidance) | 0.1 | Cognition Enhancement | [4] |
| ABT-239 | Histamine H3 Receptor | 0.1 - 5.8 | Adult Rats (Social Recognition) | 0.01 | Memory Enhancement | [4] |
Experimental Protocols
Social Recognition Memory Model in Rats
This protocol is designed to assess the effects of a test compound on short-term social memory in adult rats.
-
Animal Model: Adult male rats.
-
Habituation: Individually house the rats and handle them for several days to acclimate them to the experimental procedures.
-
Dosing: Administer the test compound (e.g., ABT-239) or vehicle at a predetermined time before the first trial.
-
Trial 1 (Acquisition): Place a juvenile rat into the home cage of the adult test rat for a short period (e.g., 5 minutes) and measure the duration of social investigation (e.g., sniffing, grooming) by the adult rat.
-
Inter-trial Interval: After a specific delay (e.g., 60-120 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat into the adult's cage.
-
Trial 2 (Retrieval): Again, measure the duration of social investigation by the adult rat.
-
Data Analysis: A rat with intact social memory will spend significantly less time investigating the familiar juvenile in Trial 2 compared to Trial 1. A cognition-enhancing drug is expected to prolong this memory, resulting in a reduced investigation time even after a longer inter-trial interval where vehicle-treated animals would normally show forgetting (i.e., similar investigation times in Trial 1 and Trial 2).
Signaling Pathway of H3 Receptor Antagonism
Caption: Mechanism of cognitive enhancement via H3 receptor antagonism.
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-(Pyrrolidin-1-YL)benzonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] Overexpression of LSD1 has been implicated in various cancers, such as acute myeloid leukemia (AML), where it contributes to the suppression of tumor suppressor genes and the promotion of oncogenic pathways.[2][3] This makes LSD1 a compelling therapeutic target for the development of novel anti-cancer agents.
The 4-(pyrrolidin-1-yl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective LSD1 inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against LSD1, highlighting the potential of libraries based on this chemical motif for identifying novel drug candidates.[3]
These application notes provide a comprehensive guide for researchers engaged in high-throughput screening (HTS) of this compound-based compound libraries to identify and characterize novel LSD1 inhibitors. Detailed protocols for both biochemical and cell-based assays are provided, along with representative data and visualizations to facilitate experimental design and data interpretation.
Data Presentation: Representative HTS Data for a this compound Library against LSD1
The following table summarizes representative quantitative data from a hypothetical high-throughput screen of a this compound library against recombinant human LSD1. The data is presented to allow for easy comparison of compound potency and initial structure-activity relationships (SAR).
| Compound ID | Structure | Biochemical IC50 (nM) | Cellular EC50 (nM) (CD86 Expression) | Cell Viability IC50 (µM) (THP-1 cells) |
| PBN-001 | This compound | >10,000 | >10,000 | >50 |
| PBN-002 | 4-(3-Methylpyrrolidin-1-yl)benzonitrile | 5,200 | 8,500 | >50 |
| PBN-003 | 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile | 1,500 | 3,200 | 45.2 |
| PBN-004 | 4-(3-(Aminomethyl)pyrrolidin-1-yl)benzonitrile | 57 | 120 | 15.8 |
| PBN-005 | 4-(3-(Acetamidomethyl)pyrrolidin-1-yl)benzonitrile | 350 | 780 | 25.1 |
| PBN-006 | 4-(3-Fluoropyrrolidin-1-yl)benzonitrile | 8,900 | >10,000 | >50 |
| Control-1 (GSK-690) | (Known LSD1 Inhibitor) | 80 | 150 | 12.5 |
| Control-2 (Vehicle) | DMSO | - | - | - |
Signaling Pathway
LSD1-Mediated Gene Repression in Acute Myeloid Leukemia
LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST complex. In acute myeloid leukemia (AML), LSD1 is often overexpressed and plays a crucial role in maintaining the leukemic state by repressing the expression of genes that promote myeloid differentiation.[3][4] LSD1 removes methyl marks from H3K4me1/2, which are associated with active enhancers and promoters, leading to transcriptional silencing of tumor suppressor and differentiation-associated genes.[5] Inhibition of LSD1 can reactivate these genes, leading to differentiation of AML cells and a therapeutic effect.[2]
Experimental Protocols
Protocol 1: Biochemical HTS Assay for LSD1 Inhibition (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the activity of LSD1, suitable for high-throughput screening. The assay detects hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction, using a coupled reaction with horseradish peroxidase (HRP) and a fluorescent probe like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., biotinylated H3K4me2 peptide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT
-
Horseradish Peroxidase (HRP)
-
ADHP (or equivalent fluorescent probe)
-
This compound library compounds dissolved in DMSO
-
Known LSD1 inhibitor (e.g., GSK-690) as a positive control
-
384-well black, low-volume microplates
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
-
Automated liquid handling systems (for HTS)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include wells with positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
Enzyme Addition:
-
Dilute recombinant LSD1 to the pre-optimized concentration (e.g., 0.5 nM) in cold Assay Buffer.
-
Add 5 µL of the diluted LSD1 solution to each well of the compound plate using a robotic liquid handler.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing the H3K4me2 peptide, HRP, and ADHP in Assay Buffer.
-
Initiate the demethylation reaction by adding 5 µL of the substrate mix to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Normalize the raw fluorescence data to the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cellular HTS Assay for LSD1 Target Engagement (CD86 Expression)
This protocol describes a cell-based assay to measure the upregulation of the cell surface marker CD86 in the human acute myeloid leukemia cell line THP-1 as a surrogate biomarker for LSD1 inhibition.[6] This assay is suitable for secondary screening to confirm the cellular activity of hits from the biochemical screen.
Materials:
-
THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Hit compounds from the primary screen dissolved in DMSO
-
Positive control (known LSD1 inhibitor)
-
Vehicle control (DMSO)
-
384-well cell culture plates
-
APC-conjugated anti-human CD86 antibody
-
Flow cytometer with a high-throughput sampler
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of complete medium.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds in complete medium.
-
Add 10 µL of the compound dilutions to the respective wells. Include positive and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Antibody Staining:
-
Centrifuge the plates to pellet the cells.
-
Remove the supernatant and resuspend the cells in 20 µL of FACS buffer containing the APC-conjugated anti-human CD86 antibody at the recommended dilution.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing and Resuspension:
-
Wash the cells by adding 40 µL of FACS buffer, centrifuging, and removing the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with a high-throughput sampler.
-
Measure the mean fluorescence intensity (MFI) of the APC signal for each well.
-
-
Data Analysis:
-
Normalize the MFI values to the vehicle control.
-
Determine the EC50 value for each compound by plotting the fold-change in CD86 MFI against the compound concentration and fitting the data to a suitable dose-response model.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate LSD1 inhibitors from a this compound library.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of this compound-based libraries for the discovery of novel LSD1 inhibitors. The combination of a sensitive biochemical primary screen with a relevant cell-based secondary assay allows for the efficient identification and validation of potent and cell-active compounds. A thorough understanding of the assay methodologies and the underlying biology of LSD1 is crucial for the successful discovery of new therapeutic agents targeting this important epigenetic regulator.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing the High Throughput Screening Data Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-YL)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Pyrrolidin-1-YL)benzonitrile. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is divided into the two most common synthetic routes for this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This method typically involves the reaction of 4-fluorobenzonitrile with pyrrolidine, often in a polar aprotic solvent.
Frequently Asked Questions (SNAr)
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Q1: My SNAr reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low conversion in the SNAr synthesis of this compound can be attributed to several factors. Insufficient reaction temperature is a common issue, as SNAr reactions often require heat to overcome the activation energy. The choice of solvent is also critical; polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile. Finally, the presence of water can be detrimental, as it can compete with pyrrolidine as a nucleophile, leading to the formation of 4-hydroxybenzonitrile as a byproduct. Ensure your reagents and solvent are anhydrous.
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Q2: I am observing a significant amount of a byproduct that is not my desired product. What could it be?
A2: A common byproduct in this reaction is 4-hydroxybenzonitrile, which arises from the reaction of 4-fluorobenzonitrile with any residual water or hydroxide ions in the reaction mixture. To minimize this, it is crucial to use anhydrous solvents and reagents, and to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Another possibility is the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which may be stable under certain conditions and fail to proceed to the final product.
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Q3: The purification of my product is challenging due to a persistent impurity. What is a recommended purification strategy?
A3: Purification of this compound can often be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is typically effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent method for achieving high purity. It is advisable to first analyze the crude product by TLC or LC-MS to identify the number and polarity of the impurities to optimize the purification method.
Experimental Protocol: Nucleophilic Aromatic Substitution
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Reaction: 4-fluorobenzonitrile + Pyrrolidine → this compound
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Procedure:
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To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
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Troubleshooting Data (SNAr)
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Potential Reason for Low Yield |
| Temperature | 80 °C | 120 °C | Insufficient energy to overcome the activation barrier. |
| Solvent | Toluene | DMSO | Non-polar solvent does not effectively facilitate the formation of the charged intermediate. |
| Base | Triethylamine | K₂CO₃ | A weaker, non-nucleophilic inorganic base is often more effective and avoids side reactions. |
| Atmosphere | Air | Inert (N₂) | Presence of moisture leads to hydrolysis of the starting material. |
| Yield | < 20% | > 85% | Suboptimal conditions lead to poor conversion and side reactions. |
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be employed using 4-chlorobenzonitrile or 4-bromobenzonitrile as the starting material.
Frequently Asked Questions (Buchwald-Hartwig)
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Q1: My Buchwald-Hartwig reaction is not working. What are the key parameters to check first?
A1: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The ligand is particularly crucial, with bulky, electron-rich phosphine ligands often being the most effective. Ensure that your palladium precursor and ligand are of good quality and have been stored properly to prevent degradation. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases may be necessary if your substrate is base-sensitive. Finally, ensure that your reaction is strictly anaerobic, as oxygen can deactivate the palladium catalyst.[1][2]
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Q2: I am getting a low yield and observing the formation of benzonitrile as a major byproduct. What is happening?
A2: The formation of benzonitrile indicates a hydrodehalogenation side reaction, where the starting aryl halide is reduced. This can be caused by several factors, including the presence of water or other protic impurities, or an inappropriate choice of ligand or base. Using a slightly less reactive base or a different ligand can sometimes mitigate this issue. Additionally, ensuring strictly anhydrous and anaerobic conditions is paramount.
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Q3: My reaction is sluggish and does not go to completion, even after an extended time. What can I do?
A3: A sluggish reaction can be a sign of catalyst deactivation or suboptimal reaction conditions. Increasing the reaction temperature may help to improve the rate. You could also consider screening different palladium precursors and ligands, as some combinations are more active than others for specific substrates. The use of a pre-catalyst, which is a stable complex that readily forms the active catalytic species, can sometimes lead to more reliable and faster reactions.[2]
Experimental Protocol: Buchwald-Hartwig Amination
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Reaction: 4-chlorobenzonitrile + Pyrrolidine → this compound
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Procedure:
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In a glovebox, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried flask.
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Add 4-chlorobenzonitrile (1.0 eq) and anhydrous toluene.
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Add pyrrolidine (1.2 eq) to the mixture.
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Seal the flask and heat the reaction to 100 °C for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction, dilute it with ethyl acetate, and filter through a pad of celite.
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Concentrate the filtrate and purify the residue by silica gel column chromatography.
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Troubleshooting Data (Buchwald-Hartwig)
| Parameter | Condition C (Low Yield) | Condition D (Optimized) | Potential Reason for Low Yield |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos | Less active catalyst system for this transformation. |
| Base | K₂CO₃ | NaOtBu | Base is not strong enough to efficiently deprotonate the amine. |
| Atmosphere | Air | Inert (N₂) | Oxygen deactivates the palladium catalyst. |
| Solvent | DMF | Toluene | Solvent choice can influence catalyst activity and stability. |
| Yield | < 15% | > 90% | Inappropriate reaction conditions lead to poor catalytic turnover and side reactions. |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yield in SNAr synthesis.
Caption: Logical relationships in troubleshooting Buchwald-Hartwig reactions.
References
Technical Support Center: 4-(Pyrrolidin-1-YL)benzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Pyrrolidin-1-YL)benzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: I am getting a very low yield or no desired product in my reaction. What are the possible causes and how can I improve the yield?
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Answer: Low or no yield can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:
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For Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzonitrile and pyrrolidine:
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Insufficient Reaction Temperature: This reaction often requires elevated temperatures to proceed efficiently.[1] Ensure your reaction is heated to an appropriate temperature, typically in the range of 120-140°C, and refluxed for a sufficient duration (6-24 hours).[1]
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Improper Solvent Choice: Solvent polarity plays a crucial role. While polar aprotic solvents like DMF or DMSO are commonly used, the choice of solvent can significantly impact the reaction rate.[2] Consider screening different high-boiling polar solvents.
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Presence of Water: Anhydrous conditions are critical. Water can react with the starting materials and intermediates, leading to side products and reduced yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Base Strength: A suitable base is required to neutralize the HF formed during the reaction. Common bases include K₂CO₃ or Et₃N. Ensure the base is of good quality and used in an appropriate stoichiometric amount.
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-
For Buchwald-Hartwig Amination:
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Catalyst Inactivity: The palladium catalyst and ligand are sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and ligand, and that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
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Incorrect Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig coupling. Ligands like XPhos have shown to be effective.[3] If one ligand is not working, screening other common Buchwald-Hartwig ligands (e.g., BINAP, DPEphos) may be necessary.[3]
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Inappropriate Base: The strength and solubility of the base are important. Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃. The choice of base can depend on the specific substrates and ligand used.
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Reaction Temperature: These reactions are typically run at elevated temperatures (e.g., 100°C).[3] Ensure the reaction temperature is optimal for the specific catalyst-ligand system you are using.
-
-
Issue 2: Formation of Impurities
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Question: My reaction is producing significant impurities alongside the desired product. What are these impurities and how can I minimize their formation?
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Answer: Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:
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Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis, especially under harsh basic or acidic conditions, leading to the formation of the corresponding amide or carboxylic acid.
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Solution: Maintain anhydrous conditions and use non-aqueous workup procedures where possible. Avoid prolonged exposure to strong acids or bases during workup and purification.
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Side Reactions from Starting Materials:
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For SNAr: Unreacted 4-fluorobenzonitrile and excess pyrrolidine will be present as impurities.
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Solution: Optimize the stoichiometry of your reactants. After the reaction, a simple extraction can often remove excess pyrrolidine. Unreacted 4-fluorobenzonitrile can be removed during purification.
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Byproducts from the Catalyst System (Buchwald-Hartwig):
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Solution: Proper purification, typically column chromatography, is essential to remove residual catalyst and ligand byproducts.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying my this compound. What are the recommended purification methods?
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Answer: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to obtain pure material. Diisopropyl ether has been reported as a suitable solvent for recrystallization.[4]
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Column Chromatography: This is a very common and effective method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from starting materials and byproducts.
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Distillation: While this compound is a solid at room temperature, purification of related liquid benzonitriles can sometimes be achieved by vacuum distillation.[5] However, this is less common for this specific compound.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of 4-fluorobenzonitrile with pyrrolidine, typically in a polar aprotic solvent at elevated temperatures.[1][6]
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Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction uses an aryl halide (e.g., 4-bromobenzonitrile or 4-chlorobenzonitrile) and pyrrolidine in the presence of a palladium catalyst and a phosphine ligand.[3][7]
Q2: What is the role of the base in the SNAr reaction between 4-fluorobenzonitrile and pyrrolidine?
A2: In the SNAr reaction, one equivalent of hydrogen fluoride (HF) is produced for each molecule of product formed. The base, typically a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to neutralize the HF. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and stop the reaction.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product spot/peak. This allows you to determine when the reaction is complete.
Q4: What are the typical reaction conditions for a Buchwald-Hartwig amination to synthesize this compound?
A4: While specific conditions should be optimized, a typical starting point for a Buchwald-Hartwig amination would involve:
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Aryl Halide: 4-bromobenzonitrile or 4-chlorobenzonitrile.
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Amine: Pyrrolidine (typically 1.1-1.5 equivalents).
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Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (typically 1-5 mol%).
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Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (typically 1.5-2 times the palladium concentration).
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Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or Cs₂CO₃ (typically 1.5-2 equivalents).
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Solvent: An anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.
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Temperature: Typically between 80-110°C.
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Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Substrate | 4-fluorobenzonitrile | 4-chloro-, 4-bromo-, or 4-iodobenzonitrile | 4-halobenzonitrile |
| Amine | Pyrrolidine | Pyrrolidine | Pyrrolidine |
| Catalyst | None (or phase transfer catalyst) | Palladium catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | Copper catalyst (e.g., CuI) |
| Base | K₂CO₃, Et₃N | NaOt-Bu, Cs₂CO₃ | K₂CO₃, KOH |
| Solvent | DMSO, DMF, DMI[8] | Toluene, Dioxane | NMP, DMF[2] |
| Temperature | High (120-140°C)[1] | Moderate to High (80-110°C)[3] | Very High (>210°C)[2] |
| Reaction Time | 6-24 hours[1] | 2-24 hours | Often longer |
| Advantages | Inexpensive reagents, no metal catalyst | Broad substrate scope, milder conditions than Ullmann | Alternative to palladium-catalyzed methods |
| Disadvantages | Requires activated aryl halide, high temperatures | Expensive catalyst and ligands, air-sensitive | Harsh reaction conditions, often requires stoichiometric copper[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 0.5 M with respect to the 4-fluorobenzonitrile.
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Reaction: Heat the reaction mixture to 120°C and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the 4-fluorobenzonitrile is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like diisopropyl ether.[4]
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromobenzonitrile (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene via syringe. Then, add pyrrolidine (1.2 eq) via syringe.
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Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the 4-bromobenzonitrile is consumed (typically 2-16 hours).[3]
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Pyrrolidin-1-YL)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Pyrrolidin-1-YL)benzonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a sample of this compound synthesized from 4-chlorobenzonitrile and pyrrolidine?
Common impurities may include:
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Unreacted starting materials: 4-chlorobenzonitrile and pyrrolidine.
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Side-products: Benzonitrile, formed via dehalogenation of the starting material.
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Solvent residues: From the reaction or initial work-up.
Q3: How can I effectively remove unreacted starting materials?
A simple aqueous work-up can be effective. Washing the crude product with a dilute acid solution will remove basic impurities like excess pyrrolidine. Unreacted 4-chlorobenzonitrile and the non-polar side-product benzonitrile can then be removed by recrystallization or column chromatography.
Q4: My purified this compound is an off-white or yellowish solid. Is this normal?
While pure this compound is typically an off-white solid, a yellowish tint can indicate the presence of minor chromophoric impurities. If high purity is required, a second purification step, such as recrystallization from a different solvent system or passing through a short plug of silica gel, may be necessary.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a less polar solvent or a solvent mixture (e.g., methanol/water, ethanol/water).- Concentrate the solution by evaporating some of the solvent before cooling.- Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is not ideal for crystallization. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a co-solvent in which the compound is less soluble to the hot solution.- Re-dissolve the oil in a minimum amount of hot solvent and try cooling again. |
| Poor recovery of the purified product. | - Too much solvent was used during dissolution.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Minimize the amount of cold solvent used for washing the collected crystals. |
| The product is still impure after recrystallization. | The chosen solvent does not effectively discriminate between the product and the impurities. | - Try a different recrystallization solvent or a solvent pair.- For persistent impurities, consider pre-purification by column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - The solvent system (eluent) is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a hexane/ethyl acetate mixture.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| The product is eluting too slowly or not at all (low Rf). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Streaking or tailing of the product band on the column. | - The sample was overloaded onto the column.- The compound has limited solubility in the eluent. | - Use a larger column or reduce the amount of sample loaded.- Add a small amount of a more polar solvent to the eluent in which the compound is more soluble, if it does not compromise the separation. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is suitable for purifying this compound that is substantially pure but may contain minor impurities. For a structurally similar compound, 4-(4-(piperidin-1-yl)piperidin-1-yl)benzonitrile, recrystallization from methanol has been reported to yield single crystals.[1]
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot methanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This method is effective for separating this compound from less polar or more polar impurities.
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
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Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A starting point could be a 9:1 or 4:1 hexane:ethyl acetate mixture.
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Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
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Elution: Begin elution with the determined hexane/ethyl acetate mixture. If necessary, a gradient of increasing ethyl acetate concentration can be used to elute the product and any more polar impurities.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Recommended Conditions/Value | Expected Outcome |
| Recrystallization | Solvent | Methanol | High purity crystals |
| Temperature | Dissolve at boiling point, crystallize at 0-4 °C | Improved purity | |
| Column Chromatography | Stationary Phase | Silica Gel | Separation of impurities with different polarities |
| Mobile Phase | Hexane/Ethyl Acetate | Isolation of pure product | |
| Elution | Isocratic or gradient | High purity product |
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
4-(Pyrrolidin-1-YL)benzonitrile stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-YL)benzonitrile. The information provided is intended to help anticipate and resolve common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of its functional groups (benzonitrile and pyrrolidine), the primary stability concerns for this compound are susceptibility to hydrolysis, photolytic degradation, and thermal stress. The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a benzamide or benzoic acid derivative. The pyrrolidine ring and the aromatic system can be targets for oxidative degradation. Furthermore, like many aromatic compounds, it may exhibit sensitivity to light.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area, protected from light.[1] Keep the container tightly sealed to prevent exposure to moisture and air.[1][2] For optimal storage, temperatures should be maintained between 15°C and 25°C.[1] Avoid storing in direct sunlight or near heat sources.
Q3: What are the likely degradation products of this compound?
A3: Under hydrolytic conditions (acidic or basic), the nitrile group is the most likely site of degradation. This can lead to the formation of 4-(pyrrolidin-1-yl)benzamide or 4-(pyrrolidin-1-yl)benzoic acid. Photolytic and oxidative stress may lead to more complex degradation profiles, potentially involving the pyrrolidine ring or the aromatic nitrile core. It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.
Q4: Is this compound susceptible to metabolic degradation?
A4: Yes, as a candidate for drug development, its metabolic stability is a key consideration. The pyrrolidine and benzonitrile moieties can be sites for metabolic transformation by cytochrome P450 enzymes in the liver. Research on derivatives of this compound has focused on improving metabolic stability, suggesting the parent compound is metabolized in vivo.[3] Common metabolic reactions could include hydroxylation of the pyrrolidine ring or other oxidative transformations.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution.
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Possible Cause: Degradation of this compound in your experimental buffer or solvent.
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Troubleshooting Steps:
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pH Stability Check: The stability of the compound can be pH-dependent. Prepare solutions of this compound in a range of buffers with different pH values relevant to your experiment. Analyze the purity of the compound at different time points (e.g., 0, 2, 6, 24 hours) using a stability-indicating HPLC method.
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Solvent Compatibility: Ensure the chosen solvent is inert and does not promote degradation. If using aqueous buffers, be mindful of potential hydrolysis, especially at non-neutral pH and elevated temperatures.
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Protection from Light: If experiments are conducted over extended periods, ensure solutions are protected from light to prevent photolytic degradation.
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Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
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Possible Cause: Formation of degradation products.
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Troubleshooting Steps:
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Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves subjecting a sample of this compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
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Peak Identification: Analyze the stressed samples using LC-MS to identify the mass of the degradation products. This information will help in elucidating their structures.
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Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent compound from all potential degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Photolytic | UV light (e.g., 254 nm) | Room Temp | 24 hours |
| Thermal | 80°C | 48 hours |
Table 2: Template for Recording Stability Data
| Condition | Time Point (hours) | Purity of this compound (%) | % Degradation | Number of Degradants |
| Control (Dark) | 0 | |||
| 24 | ||||
| Light Exposed | 0 | |||
| 24 | ||||
| pH 4 Buffer | 0 | |||
| 24 | ||||
| pH 7.4 Buffer | 0 | |||
| 24 | ||||
| pH 9 Buffer | 0 | |||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method. Use LC-MS to identify the mass of any degradation products.
Protocol 2: pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9, 12).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Caption: Contextual Signaling Pathway (LSD1 Inhibition).
References
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-YL)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(pyrrolidin-1-yl)benzonitrile synthesis. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination of 4-halobenzonitriles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (typically 4-chlorobenzonitrile or 4-fluorobenzonitrile) and pyrrolidine. This reaction offers a direct and efficient way to form the C-N bond.
Q2: My yield is low. What are the most critical parameters to optimize in the Buchwald-Hartwig synthesis of this compound?
Low yields in this synthesis often stem from suboptimal reaction conditions. The most critical parameters to investigate are:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is crucial.
-
Base: The type and strength of the base are critical for the catalytic cycle.
-
Solvent: The solvent's polarity and boiling point can significantly influence reaction rate and yield.
-
Temperature: The reaction temperature needs to be high enough for the reaction to proceed but not so high as to cause degradation of reactants or products.
-
Purity of Reagents: Water and oxygen can deactivate the catalyst, so using anhydrous solvents and inert atmosphere techniques is important.
Q3: Which aryl halide is better to use: 4-chlorobenzonitrile, 4-bromobenzonitrile, or 4-fluorobenzonitrile?
Generally, the reactivity of aryl halides in Buchwald-Hartwig reactions follows the trend: I > Br > Cl > F. While 4-bromobenzonitrile might be more reactive, 4-chlorobenzonitrile is often a more cost-effective starting material. Aryl chlorides can be challenging due to the difficulty of the oxidative addition step.[1] 4-Fluorobenzonitrile can also be used, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are an alternative to palladium-catalyzed methods, especially with strong electron-withdrawing groups like the cyano group.
Q4: How do I remove the palladium catalyst from my final product?
Several methods can be employed for palladium removal:
-
Silica Gel Chromatography: This is the most common method for purification at the lab scale.
-
Treatment with Activated Carbon: Activated carbon can effectively adsorb residual palladium.
-
Scavenging Resins: Thiol-functionalized resins can be used to selectively bind and remove palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help remove palladium salts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Presence of oxygen or moisture. | 1. Use a pre-catalyst or ensure the active Pd(0) species is forming. Screen different phosphine ligands. 2. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 3. Increase the reaction temperature, potentially using a higher boiling point solvent like toluene or dioxane. 4. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Side Products (e.g., hydrodehalogenation) | 1. Catalyst deactivation pathway is competing with the desired reaction. 2. The phosphine ligand is not suitable. 3. The base is too strong or sterically hindered. | 1. Adjust the ligand-to-palladium ratio. A 1:1 to 2:1 ratio of ligand to palladium is often optimal.[2] 2. Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos, which are known to promote the desired C-N bond formation. 3. Consider using a weaker base like potassium carbonate or cesium carbonate, although this may require higher temperatures or a more reactive aryl halide. |
| Product Degradation | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. The product is sensitive to the reaction conditions. | 1. Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS. 2. Optimize the reaction time to stop the reaction once the starting material is consumed. 3. If the product is base-sensitive, consider using a milder base. |
| Difficulty in Product Purification | 1. The product has similar polarity to the starting materials or byproducts. 2. Residual palladium catalyst is co-eluting with the product. | 1. Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina). Recrystallization can also be an effective purification method. 2. Use a palladium scavenger before chromatography. See FAQ Q4 for options. |
Quantitative Data Summary
The following tables summarize typical conditions and reported yields for reactions analogous to the synthesis of this compound. This data is intended to provide a starting point for optimization.
Table 1: Comparison of Catalytic Systems for the Amination of 4-Chlorobenzonitrile
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | ~85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | ~70-80 |
| Pd(OAc)₂ (2) | tBu₃P-HBF₄ (4) | LHMDS | THF | 65 | 18 | ~80-90 |
Note: Yields are approximate and based on literature for similar Buchwald-Hartwig aminations of aryl chlorides. Actual yields may vary.
Table 2: Effect of Aryl Halide on Reaction Outcome
| Aryl Halide | Catalyst System | Conditions | Reported Yield (%) |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 100°C | Good to Excellent |
| 4-Bromobenzonitrile | Pd(OAc)₂ / BINAP | NaOtBu, Toluene, 80°C | Excellent |
| 4-Fluorobenzonitrile | (SNAr) | K₂CO₃, DMSO, 120°C | Moderate to Good |
Note: This table provides a qualitative comparison. "Excellent" typically implies yields >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorobenzonitrile
This protocol is a representative procedure for the synthesis of this compound.
Reagents:
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4-Chlorobenzonitrile
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Pyrrolidine
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Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
Procedure:
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To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 mmol), XPhos (e.g., 0.04 mmol), and NaOtBu (e.g., 1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous toluene (e.g., 5 mL) to the flask.
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Add 4-chlorobenzonitrile (e.g., 1.0 mmol) and pyrrolidine (e.g., 1.2 mmol) to the flask via syringe.
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Heat the reaction mixture to 100 °C with stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yield issues.
References
Overcoming solubility issues with 4-(Pyrrolidin-1-YL)benzonitrile
Technical Support Center: 4-(Pyrrolidin-1-YL)benzonitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting procedure for dissolving this compound?
A1: For consistent and optimal results, it is crucial to follow a standardized protocol. Begin by bringing both the vial of this compound and your chosen solvent to room temperature to minimize moisture absorption, especially when using hygroscopic solvents like DMSO. Accurately weigh the desired amount of the compound and add the calculated volume of high-purity, anhydrous solvent to achieve your target concentration.
Q2: My this compound is not fully dissolving at room temperature. What should I do?
A2: If you observe particulate matter or an incomplete solution, several steps can be taken to facilitate dissolution. These methods include:
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Vortexing: Vigorously vortex the solution for 1-2 minutes.
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Sonication: Use a water bath sonicator for 5-10 minutes to break up compound aggregates.[1]
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Gentle Warming: Warm the solution to 37°C.[1] It is important to avoid excessive or prolonged heating, as this may lead to compound degradation.[1]
Q3: The solution was initially clear, but a precipitate formed over time. What is the likely cause?
A3: Precipitation after initial dissolution can be attributed to several factors. A common reason is the use of a solvent that has absorbed moisture from the air; for instance, DMSO is highly hygroscopic.[1] Water contamination can significantly decrease the solubility of many organic compounds.[1] Another possibility is that the solution is supersaturated, meaning the concentration of the compound exceeds its solubility limit under the current conditions.
Q4: Does the quality of the solvent matter for dissolving this compound?
A4: Absolutely. The purity and water content of your solvent are critical. For organic solvents like DMSO, using an anhydrous or high-purity grade is recommended to ensure maximum solubilizing power and minimize the introduction of contaminants that could affect your experiments.
Q5: How do repeated freeze-thaw cycles affect the stability of my stock solution?
A5: Repeated freeze-thaw cycles can potentially lead to the degradation of the compound or cause it to precipitate out of solution, especially at high concentrations. It is advisable to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guide to commonly used solvents for compounds of this nature and their typical applications.
| Solvent | Polarity | Common Use & Considerations |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | A powerful and common solvent for a wide array of organic compounds in drug discovery and high-throughput screening.[2][3] It is miscible with water and many organic solvents.[2][3] Use of anhydrous grade is recommended. |
| DMF (Dimethylformamide) | Polar Aprotic | Similar to DMSO, it is a good solvent for many organic compounds. |
| Ethanol | Polar Protic | Often used as a co-solvent to improve the solubility of compounds in aqueous solutions.[4][5] |
| Methanol | Polar Protic | Soluble in methanol.[6] Can be used for creating stock solutions. |
| Aqueous Buffers | Varies | Solubility is generally low in aqueous solutions. pH adjustment can sometimes improve solubility for compounds with ionizable groups.[4][7] |
Experimental Protocols
Below are detailed methodologies for enhancing the solubility of this compound.
Protocol 1: Basic Solubilization in an Organic Solvent (e.g., DMSO)
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Preparation: Allow both the vial of this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
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Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
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Dissolution:
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Vortex the tube vigorously for 1-2 minutes.
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Visually inspect for any undissolved particles.
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If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
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If necessary, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Storage: Once fully dissolved, store the stock solution as recommended, often at -20°C or -80°C in small aliquots.
Protocol 2: Using a Co-Solvent System for Aqueous Solutions
This technique is useful when preparing a compound for cell-based assays or other aqueous experimental systems. Co-solvents can help to increase the solubility of poorly water-soluble drugs.[4]
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Primary Stock Preparation: Prepare a high-concentration primary stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM or 50 mM) following Protocol 1.
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Intermediate Dilution (optional): If a large dilution is required, create an intermediate dilution from the primary stock in your chosen co-solvent (e.g., ethanol, propylene glycol).
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Final Aqueous Dilution:
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Warm the final aqueous buffer or cell culture medium to 37°C.
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While vortexing the aqueous solution, slowly add the required volume of the primary or intermediate stock solution drop by drop. This rapid mixing helps to prevent immediate precipitation.
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Ensure the final concentration of the organic co-solvent is low enough to not affect the experimental system (typically <1% and often <0.1%).
-
Visual Diagrams
Troubleshooting Workflow for Dissolution Issues
Caption: A workflow diagram for troubleshooting common dissolution problems.
General Signaling Pathway Context
This compound and its derivatives are utilized in research targeting various biological pathways, including as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer.[8]
Caption: A simplified diagram showing the mechanism of enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpbr.in [ijpbr.in]
- 6. 4-(1-PYRROLIDINYL)BENZONITRILE CAS#: 10282-30-1 [m.chemicalbook.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(Pyrrolidin-1-YL)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-(Pyrrolidin-1-YL)benzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The two most prevalent and scalable methods for the synthesis of this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNA).
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and can be adapted for large-scale production. It typically involves the reaction of an aryl halide (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
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Nucleophilic Aromatic Substitution (SNA): This method is often employed when the aryl ring is activated by an electron-withdrawing group, such as the nitrile group in 4-fluorobenzonitrile. The reaction involves the direct displacement of the fluoride by pyrrolidine, often in a suitable solvent and sometimes with the addition of a base.
Q2: What are the key safety considerations when working with the reagents for this synthesis?
A2: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
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Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air and moisture sensitive and can be toxic. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
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Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle with care and avoid inhalation.
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Solvents: Many of the solvents used, such as toluene, dioxane, and DMF, are flammable and have associated health risks. Ensure proper grounding of equipment and use in a well-ventilated area.
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Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and react violently with water. Handle in a dry, inert atmosphere.
Troubleshooting Guide
Low Reaction Yield
Q3: My Buchwald-Hartwig amination reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in Buchwald-Hartwig aminations are a common issue during scale-up. Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst and phosphine ligand are of high purity and have been stored correctly under an inert atmosphere. - Consider using a pre-formed, air-stable catalyst to ensure accurate dosing and activation. - Optimize the catalyst and ligand loading; higher loadings may be necessary at a larger scale, but excessive amounts can sometimes be detrimental. |
| Inefficient Base | - The choice of base is critical. For the coupling of aryl chlorides, stronger bases like sodium tert-butoxide are often required. - Ensure the base is anhydrous and finely powdered for better dispersion in the reaction mixture. - On a larger scale, poor mixing can lead to localized high concentrations of base, which can degrade the catalyst or starting materials. Ensure efficient agitation. |
| Inappropriate Solvent | - The solvent plays a crucial role in catalyst solubility and reactivity. Toluene and dioxane are common choices. - Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. |
| Suboptimal Temperature | - The reaction temperature may need to be optimized for the specific catalyst system and scale. - Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions. Monitor the internal reaction temperature closely. |
| Reaction Time | - Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC). - The reaction may require a longer time to reach completion at a larger scale due to mass and heat transfer limitations. |
Q4: I am observing a significant amount of starting material remaining in my Nucleophilic Aromatic Substitution (SNA) reaction. What should I do?
A4: Incomplete conversion in an SNA reaction can often be addressed by adjusting the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | - 4-Fluorobenzonitrile is the most reactive halo-benzonitrile for SNA. If using 4-chlorobenzonitrile, higher temperatures and longer reaction times will be necessary. - Consider using a polar aprotic solvent like DMSO or DMF to accelerate the reaction. |
| Inadequate Temperature | - Increase the reaction temperature in increments of 10-20 °C, while monitoring for the formation of impurities. |
| Stoichiometry | - Using a slight excess of pyrrolidine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. |
| Presence of Water | - Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. |
Impurity Formation
Q5: I am observing an unknown impurity in my final product. What are the likely side products and how can I minimize them?
A5: The nature of impurities will depend on the synthetic route chosen.
| Synthetic Route | Potential Impurity | Mitigation Strategy |
| Buchwald-Hartwig | Hydrodehalogenation of the starting material (e.g., formation of benzonitrile from 4-halobenzonitrile) | - This is often caused by β-hydride elimination from the palladium-amine complex. - Use a bulky phosphine ligand to disfavor this side reaction. - Ensure the reaction is not overheated. |
| Buchwald-Hartwig | Dimerization or oligomerization of the starting materials or products | - Optimize catalyst loading and reaction concentration. |
| SNA | Products from reaction with residual water | - Ensure anhydrous conditions. |
| Both Routes | Unreacted starting materials | - Optimize reaction conditions (temperature, time, stoichiometry) for complete conversion. |
Purification Challenges
Q6: I am having difficulty purifying this compound at a larger scale. What are the recommended methods?
A6: Large-scale purification requires moving away from traditional column chromatography towards more scalable techniques.
| Purification Method | Considerations and Recommendations |
| Crystallization | - This is the most common and scalable method for purifying solid compounds. - A systematic approach to solvent screening is recommended to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. - Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent, and then a poor solvent is added to induce precipitation. |
| Acid-Base Extraction | - As this compound is a basic compound, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. - This allows for the removal of non-basic organic impurities by washing with an organic solvent. - The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be collected by filtration. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Gram Scale)
This protocol is a starting point and may require optimization for larger scales.
Materials:
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4-Chlorobenzonitrile (1.0 eq)
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Pyrrolidine (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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XPhos (a bulky phosphine ligand, 0.04 eq)
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Sodium tert-butoxide (NaOtBu, 1.4 eq)
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Anhydrous Toluene
Procedure:
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To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorobenzonitrile, Pd(OAc)₂, and XPhos.
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Evacuate and backfill the flask with nitrogen three times.
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Add anhydrous toluene via syringe.
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Stir the mixture for 10 minutes at room temperature.
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Add pyrrolidine via syringe.
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Carefully add sodium tert-butoxide in one portion under a positive flow of nitrogen.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by slowly adding water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by crystallization or acid-base extraction.
Protocol 2: Nucleophilic Aromatic Substitution (Gram Scale)
This protocol is a starting point and may require optimization.
Materials:
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4-Fluorobenzonitrile (1.0 eq)
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Pyrrolidine (1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
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Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile, potassium carbonate, and anhydrous DMF.
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Add pyrrolidine dropwise to the stirring suspension.
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Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by HPLC or TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and stir for 30 minutes to precipitate the product.
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Collect the solid product by filtration and wash thoroughly with water.
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Dry the crude product under vacuum.
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Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).
Visualizations
Caption: Synthetic routes to this compound.
Technical Support Center: 4-(Pyrrolidin-1-YL)benzonitrile - Analytical Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 4-(Pyrrolidin-1-YL)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for the comprehensive characterization of this compound include:
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High-Performance Liquid Chromatography (HPLC): For purity assessment, quantification, and impurity profiling.
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Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of the parent molecule and its impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and purity determination.
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Forced Degradation Studies: To assess the stability of the molecule and develop stability-indicating analytical methods.
Q2: What are the potential process-related impurities that could be present in a sample of this compound?
A2: Based on common synthetic routes for similar compounds, potential process-related impurities could include unreacted starting materials, by-products from side reactions, and residual solvents.[1] For instance, if synthesized from 4-fluorobenzonitrile and pyrrolidine, residual amounts of these starting materials might be present.
Q3: How can I assess the stability of this compound?
A3: The stability of this compound can be evaluated through forced degradation studies.[2][3] This involves subjecting the compound to various stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then analyzed, typically by a stability-indicating HPLC method, to understand the degradation pathways and the intrinsic stability of the molecule.
Q4: What is a common fragmentation pattern for this compound and related compounds in mass spectrometry?
A4: For compounds containing a pyrrolidine ring attached to a phenyl group, a common fragmentation pathway in mass spectrometry involves the formation of a stable immonium ion from the pyrrolidine moiety.[4][5][6] This characteristic fragment can be a key indicator for the presence of the pyrrolidine substructure during mass spectral analysis.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Reduce the sample concentration or injection volume.3. Use a column with end-capping or a different stationary phase to minimize secondary interactions. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variation; Column degradation. | 1. Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed.2. Use a column oven to maintain a consistent temperature.3. Check the column's performance and replace it if necessary. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase.2. Implement a robust needle wash procedure.3. Flush the column with a strong solvent. |
| Poor Resolution Between Parent Peak and Impurities | Suboptimal mobile phase composition or gradient; Inappropriate column chemistry. | 1. Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer).2. Adjust the gradient slope for better separation.3. Try a column with a different selectivity or higher efficiency (smaller particle size). |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | In-source fragmentation; Inefficient ionization. | 1. Use a softer ionization technique (e.g., Electrospray Ionization - ESI) with lower cone voltage or fragmentor settings.2. Optimize the mobile phase to promote better ionization (e.g., add a small amount of formic acid for positive mode). |
| Complex Fragmentation Pattern | Presence of multiple impurities or degradation products; In-source fragmentation. | 1. Ensure the sample is pure by using a high-resolution HPLC separation prior to MS analysis.2. As mentioned, use softer ionization conditions to minimize in-source fragmentation. |
| Difficulty in Identifying Unknown Impurities | Lack of reference standards; Isobaric interferences. | 1. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict the elemental composition of the impurity.2. Perform MS/MS fragmentation to obtain structural information.3. Isolate the impurity using preparative HPLC for further characterization by NMR. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Forced Degradation:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the standard and degraded samples into the HPLC system and monitor the separation of the parent peak from any degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][7]
Protocol 2: Impurity Identification by LC-MS
Objective: To identify the structure of potential impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| LC-MS System | Waters Acquity UPLC with a Xevo G2-XS QTOF or equivalent |
| Column | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Mass Range | 50-500 m/z |
| MS/MS | Collision-Induced Dissociation (CID) |
Methodology:
-
Sample Preparation: Use the samples from the forced degradation study or a batch of this compound with known impurities.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Obtain the full scan mass spectrum to determine the molecular weights of the parent compound and any impurities.
-
MS/MS Analysis: Perform targeted MS/MS on the molecular ions of the impurities to obtain fragmentation patterns.
-
Structure Elucidation: Propose structures for the impurities based on their accurate mass and fragmentation patterns, comparing them to the fragmentation of the parent compound.[8]
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. annexpublishers.com [annexpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [archives.ijper.org]
Storage and handling best practices for 4-(Pyrrolidin-1-YL)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 4-(Pyrrolidin-1-YL)benzonitrile, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Storing at room temperature is generally acceptable.[2] To prevent degradation, it should be protected from light, moisture, and incompatible substances.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or other protective clothing, and eye protection such as safety glasses or goggles. All handling of the solid compound or its solutions should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.
Q3: What are the known incompatibilities of this compound?
A3: This compound should be kept away from strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.
Q4: What is the typical shelf life of this compound?
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not available, many organic molecules with aromatic and nitrile groups can be light-sensitive. Therefore, it is a best practice to store this compound in a light-resistant container or in a dark location to prevent potential photodegradation.
Storage and Handling Data
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [2] |
| Atmosphere | Store in a dry environment. | [1][2] |
| Light | Protect from light. | General best practice |
| Container | Tightly closed container. | [1][2] |
| Ventilation | Store in a well-ventilated area. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids. | General chemical safety |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Compound fails to dissolve in the desired solvent.
-
Question: My this compound is not dissolving as expected. What can I do?
-
Answer:
-
Verify Solvent Polarity: this compound is a moderately polar molecule. Assess the polarity of your chosen solvent. If you are using a non-polar solvent, consider a more polar one such as acetonitrile, ethyl acetate, or dichloromethane. For aqueous solutions, the compound's solubility is expected to be low.
-
Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation. Monitor the temperature closely and do not exceed the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Co-solvent System: If working with aqueous buffers, consider using a co-solvent system. Small amounts of a water-miscible organic solvent like DMSO or DMF can significantly improve solubility. Always run a vehicle control in your experiments to account for any effects of the co-solvent.
-
Issue 2: Unexpected side products are observed in a reaction.
-
Question: I am seeing impurities or unexpected side products in my reaction involving this compound. What could be the cause?
-
Answer:
-
Reagent Purity: Verify the purity of your this compound and other reagents. Impurities in the starting materials are a common source of side reactions.
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is carefully controlled. Excessive heat can lead to decomposition or side reactions.
-
Atmosphere: If your reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases and water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. If your reaction conditions are acidic or basic, consider if this side reaction is possible.
-
Reactivity of the Pyrrolidine Ring: The pyrrolidine nitrogen is basic and can react with electrophiles. Ensure your reaction conditions are compatible with this functional group.
-
Issue 3: The compound appears to have degraded upon storage.
-
Question: The appearance of my this compound has changed (e.g., color change), or I am seeing degradation products in my analysis. What should I do?
-
Answer:
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed). Exposure to light, heat, or moisture can cause degradation.
-
Analytical Re-evaluation: Re-analyze the compound using techniques like NMR, LC-MS, or melting point determination to confirm its identity and purity.
-
Purification: If the compound has degraded, it may be possible to purify it using techniques such as recrystallization or column chromatography, depending on the nature of the impurities.
-
Disposal: If the compound is significantly degraded, it should be disposed of according to your institution's chemical waste disposal guidelines.
-
Experimental Protocols
Protocol: Stability Assessment of this compound under Accelerated Conditions
This protocol outlines a general procedure for assessing the stability of this compound under accelerated storage conditions, based on ICH guidelines.
1. Materials:
- This compound (at least 3 batches if available)
- Appropriate primary packaging (e.g., amber glass vials with inert caps)
- Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH
- Analytical instrumentation for purity assessment (e.g., HPLC, LC-MS)
- Analytical standards of this compound and any known potential degradants.
2. Procedure:
- Initial Analysis (T=0):
- For each batch, perform a complete analysis to determine the initial purity, appearance, and any other relevant physical or chemical properties. This will serve as the baseline.
- Sample Preparation and Storage:
- Aliquot the compound into the chosen primary packaging, ensuring the container is sealed tightly.
- Place the samples in the stability chamber.
- Time Points for Testing:
- Pull samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.
- Analysis at Each Time Point:
- At each time point, analyze the samples for:
- Appearance: Note any changes in color or physical state.
- Purity: Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
- Identity: Confirm the identity of the main peak as this compound.
- Data Evaluation:
- Compare the results at each time point to the initial (T=0) data.
- Identify and, if possible, characterize any significant degradation products.
- Plot the purity over time to assess the degradation kinetics.
Visualizations
References
Validation & Comparative
4-(Pyrrolidin-1-YL)benzonitrile vs. Other Aminobenzonitriles: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of 4-(pyrrolidin-1-yl)benzonitrile in comparison to other aminobenzonitrile analogs, providing key data and methodologies for researchers in drug development.
Aminobenzonitriles are a cornerstone scaffold in medicinal chemistry, prized for their utility as building blocks in a diverse range of therapeutic agents, most notably kinase inhibitors.[1][2] The specific nature of the amino substituent on the benzonitrile ring is a critical determinant of a compound's physicochemical properties, biological activity, and overall drug-like characteristics. This guide offers a detailed comparison of this compound with other key aminobenzonitriles, focusing on data relevant to drug discovery and development professionals.
Physicochemical Properties: A Comparative Overview
The substitution of a primary amine with a cyclic amine, such as pyrrolidine or piperidine, significantly alters the physicochemical profile of the benzonitrile core. These modifications can influence properties such as solubility, lipophilicity, and basicity, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Aminobenzonitrile | This compound | 4-(Piperidin-1-YL)benzonitrile |
| Molecular Weight ( g/mol ) | 118.14 | 172.23[3] | 186.27 |
| Melting Point (°C) | 83-85 | 81-85 | Not Available |
| cLogP (Predicted) | 1.3 | 2.5 | 3.0 |
| Aqueous Solubility | Insoluble in water[4][5] | Predicted to be lower than 4-aminobenzonitrile | Predicted to be the lowest among the three |
| pKa (Predicted) | 1.74 (of the anilinium ion)[4] | ~5.7 | ~8.5-9.0 |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
The introduction of the pyrrolidine ring increases the molecular weight and lipophilicity (as indicated by the higher predicted cLogP) compared to 4-aminobenzonitrile. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility, a critical factor for oral bioavailability.[6][7] Importantly, the nitrogen within the pyrrolidine ring is significantly more basic than the exocyclic primary amine of 4-aminobenzonitrile. This higher basicity can be advantageous for forming stable salts and for engaging in specific hydrogen bond interactions with biological targets.
Biological Activity: Insights from Structure-Activity Relationship (SAR) Studies
While direct head-to-head comparative studies of this compound against other simple aminobenzonitriles across a wide range of targets are not extensively available in public literature, valuable insights can be drawn from structure-activity relationship (SAR) studies of more complex derivatives.
The pyrrolidine ring is a "privileged" scaffold in medicinal chemistry, known to impart favorable properties to drug candidates.[8] Its three-dimensional structure allows for better exploration of the pharmacophore space compared to a flat aromatic amine.
A notable example comes from the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer. A study on 4-(pyrrolidin-3-yl)benzonitrile derivatives (a regioisomer of the title compound) revealed that the pyrrolidine scaffold was crucial for achieving high potency. The most active compound from this series, 21g , demonstrated a significant improvement in both biochemical and cellular activity compared to the reference inhibitor, GSK-690.[9][10]
| Compound | Target | Biochemical IC50 (nM) | Dissociation Constant (Kd) (nM) | Cellular Activity (CD86 Expression) |
| GSK-690 (Reference) | LSD1 | 190 | 1800 | Active |
| Compound 21g | LSD1 | 57 | 22 | Active |
These findings underscore the potential of the pyrrolidinylbenzonitrile scaffold to yield potent and cell-active inhibitors. The nitrogen of the pyrrolidine was predicted to form a key hydrogen bond interaction with the target enzyme.[11]
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
4-Fluorobenzonitrile or 4-Chlorobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (for nucleophilic aromatic substitution) or a palladium catalyst and a base (for Buchwald-Hartwig)
-
Anhydrous solvent (e.g., DMSO or Toluene)
Protocol (Nucleophilic Aromatic Substitution):
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In Vitro LSD1 Inhibition Assay (Amplex Red Assay)
This protocol describes a common method to determine the IC50 value of a potential LSD1 inhibitor.[12]
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) produces hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent resorufin, which can be quantified.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the LSD1/CoREST enzyme, H3K4me2 peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution containing Amplex Red and HRP.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor and determine the IC50 value.
Visualizations
LSD1 Signaling Pathway Interactions
LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histones. Its activity is intertwined with several key signaling pathways implicated in cancer.
Caption: LSD1 interacts with multiple cancer-related signaling pathways.[1][13]
High-Throughput Screening Workflow for Enzyme Inhibitors
The identification of novel aminobenzonitrile-based inhibitors often starts with a high-throughput screening (HTS) campaign.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.[9]
References
- 1. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 13. researchgate.net [researchgate.net]
Comparative Study of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyrrolidin-1-yl)benzonitrile scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of key derivatives, focusing on their therapeutic applications as Selective Androgen Receptor Modulators (SARMs) and Lysine Specific Demethylase 1 (LSD1) inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of their structure-activity relationships and therapeutic potential.
Data Presentation: Comparative Biological Activity
The table below summarizes the in vitro and in vivo activities of representative this compound derivatives. This data highlights the impact of structural modifications on potency, selectivity, and pharmacokinetic properties.
| Compound ID | Target | Activity (IC50/Kd) | Cellular/In Vivo Efficacy | Key Structural Features | Reference |
| Derivative 1c | Androgen Receptor | Not explicitly stated in abstract | Demonstrated significant efficacy in levator ani muscle without increasing prostate weight in vivo. Showed agonistic activity in the CNS. | (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine substituent. Improved metabolic stability and suitable pharmacokinetic profile. | [1] |
| Derivative 21g | LSD1 | Kd = 22 nM, Biochemical IC50 = 57 nM | Increased expression of CD86 in THP-1 acute myeloid leukemia cells. | Successful scaffold-hop of a known inhibitor (GSK-690). Improved selectivity over hERG ion channel and no activity against MAO-A and MAO-B. | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4-(pyrrolidin-3-yl)benzonitrile Derivatives
The synthesis of 4-(pyrrolidin-3-yl)benzonitrile derivatives can be achieved via a 1,3-dipolar cycloaddition reaction. A typical procedure involves the reaction of trans-stilbene precursors with an azomethine ylide source.[3] For instance, the synthesis of trans-pyrrolidines has been accomplished using trimethylamine oxide in the presence of excess LDA (Lithium diisopropylamide).[3] Historically, the reaction of alkenes with azomethine ylide sources like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of trifluoroacetic acid has also been employed for constructing 3,4-disubstituted pyrrolidines.[3]
In Vitro LSD1 Inhibition Assay
The biochemical potency of LSD1 inhibitors can be determined using an enzymatic assay. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are measured. The assay typically involves incubating the LSD1 enzyme with its substrate (e.g., a histone peptide) in the presence of varying concentrations of the inhibitor. The product formation is then quantified, often using a fluorescent or radioactive label.
Cellular Biomarker Assay (CD86 Expression)
To assess the cellular activity of LSD1 inhibitors, a common method is to measure the expression of a surrogate biomarker, such as the cell surface marker CD86, in a relevant cell line like the THP-1 acute myeloid leukemia cells.[2][3] Following treatment with the test compounds, the cells are stained with a fluorescently labeled antibody specific for CD86 and analyzed by flow cytometry. An increase in the mean fluorescence intensity (MFI) indicates an upregulation of CD86 expression, which is a downstream effect of LSD1 inhibition.[3]
In Vivo Efficacy Study for SARMs
The in vivo efficacy of SARMs is typically evaluated in animal models, such as castrated rodents. The anabolic activity is assessed by measuring the weight of an androgen-sensitive muscle, like the levator ani, while the androgenic side effects are determined by monitoring the weight of the prostate.[1] A desirable SARM would demonstrate a significant increase in muscle mass with minimal impact on prostate weight.[1]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beactica.com [beactica.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives in Preclinical Assays: A Comparative Guide
For researchers and professionals in drug development, the 4-(pyrrolidin-1-yl)benzonitrile scaffold has emerged as a versatile backbone for designing targeted therapeutic agents. This guide provides a comparative analysis of the efficacy of its derivatives in various assays, focusing on their roles as Lysine Specific Demethylase 1 (LSD1) inhibitors and Selective Androgen Receptor Modulators (SARMs). The information presented is compiled from preclinical studies to aid in the evaluation and selection of these compounds for further investigation.
Section 1: this compound Derivatives as LSD1 Inhibitors
Derivatives of this compound have been identified as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers, including acute myeloid leukemia. These compounds represent a promising class of epigenetic modulators.
Comparative Efficacy Data
The following table summarizes the in vitro potency and selectivity of a lead 4-(pyrrolidin-3-yl)benzonitrile derivative, Compound 21g, in comparison to a known literature inhibitor, GSK-690.
| Compound | Target | Kd (nM) | Biochemical IC50 (nM) | hERG IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Compound 21g | LSD1 | 22 | 57 | 12.1 | > 25 | > 25 |
| GSK-690 | LSD1 | N/A | N/A | 3.2 | N/A | N/A |
Data sourced from a study on 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors.[1][2]
Compound 21g demonstrates potent inhibition of LSD1 with a Kd of 22 nM and a biochemical IC50 of 57 nM.[2] Notably, it shows improved selectivity over the hERG ion channel compared to GSK-690, a critical consideration for cardiac safety.[1] Furthermore, Compound 21g exhibits high selectivity against the related monoamine oxidase enzymes, MAO-A and MAO-B.[1]
Signaling Pathway and Mechanism of Action
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). This demethylation leads to transcriptional repression of target genes. Inhibition of LSD1 by compounds like the this compound derivatives prevents this demethylation, leading to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation.
References
A Comparative Analysis of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives and Other Known Inhibitors Against Lysine-Specific Demethylase 1 (LSD1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzyme inhibitory activity of a potent derivative of 4-(pyrrolidin-1-YL)benzonitrile against other well-characterized inhibitors of Lysine-Specific Demethylase 1 (LSD1). While this compound itself is not a widely recognized enzyme inhibitor, its close structural analogs, specifically derivatives of 4-(pyrrolidin-3-yl)benzonitrile, have been identified as potent, reversible inhibitors of LSD1, an enzyme implicated in various cancers.[1][2] This document will focus on the comparison of one such derivative, herein referred to as Compound 21g, with established LSD1 inhibitors.[1]
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] Its overexpression is associated with the progression of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a significant therapeutic target.[3][5]
Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the biochemical potency (IC50 values) of Compound 21g, a 4-(pyrrolidin-3-yl)benzonitrile derivative, in comparison to other known reversible and irreversible LSD1 inhibitors.[1][6][7]
| Inhibitor Class | Compound Name | Type | Target Enzyme | IC50 (nM) |
| 4-(Pyrrolidin-3-yl)benzonitrile Derivative | Compound 21g | Reversible | LSD1 | 57 [1] |
| Irreversible Inhibitor | Tranylcypromine (TCP) | Irreversible | LSD1/MAOs | ~20,700[6] |
| Irreversible Inhibitor | GSK2879552 | Irreversible | LSD1 | ~20[6] |
| Reversible Inhibitor | Seclidemstat (SP-2577) | Reversible | LSD1 | 13[7] |
| Reversible Inhibitor | Iadademstat (ORY-1001) | Irreversible | LSD1 | 18[7] |
Note: IC50 values can vary depending on the specific assay conditions.
Compound 21g demonstrates potent biochemical inhibition of LSD1 with an IC50 of 57 nM.[1] Notably, it also shows good selectivity against the related enzymes MAO-A and MAO-B (IC50 > 25 µM).[8]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for key assays used to characterize LSD1 inhibitors.
1. LSD1 Biochemical Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.[9]
-
Enzyme and Substrate: Recombinant human LSD1 enzyme and a biotinylated peptide substrate corresponding to histone H3, dimethylated at lysine 4 (H3K4me2).
-
Procedure:
-
Serial dilutions of the test inhibitor are pre-incubated with the LSD1 enzyme in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate and flavin adenine dinucleotide (FAD).
-
Horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) are included in the reaction mixture.
-
The H₂O₂ generated by the demethylation reaction is used by HRP to oxidize the substrate, producing a fluorescent or colorimetric signal.
-
The signal is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
2. Cellular Target Engagement Assay
This assay confirms that the inhibitor can access and bind to LSD1 within a cellular context.
-
Cell Line: A relevant cancer cell line with known LSD1 expression, such as the human acute myeloid leukemia cell line THP-1.[1]
-
Procedure:
-
Cells are treated with varying concentrations of the inhibitor for a defined period.
-
A biotinylated, irreversible LSD1 inhibitor (chemoprobe) is then added to the cells. This probe will bind to any LSD1 that is not already occupied by the test inhibitor.
-
Cells are lysed, and the biotinylated LSD1 is captured, typically using streptavidin-coated plates.
-
The amount of captured biotinylated LSD1 is quantified, for example, by ELISA using an anti-LSD1 antibody.
-
-
Data Analysis: A decrease in the signal from the biotinylated probe indicates that the test inhibitor is engaging with LSD1 in the cells.
3. Cellular Biomarker Assay (CD86 Expression in THP-1 cells)
Inhibition of LSD1 in THP-1 cells has been shown to induce differentiation, which can be monitored by the increased expression of the cell surface marker CD86.[1][4]
-
Cell Line: THP-1 cells.
-
Procedure:
-
THP-1 cells are cultured with various concentrations of the LSD1 inhibitor for a period of 3 to 6 days.
-
Cells are harvested and stained with a fluorescently-labeled antibody against CD86.
-
The fluorescence intensity of the cells is analyzed by flow cytometry.
-
-
Data Analysis: An increase in the mean fluorescence intensity of the cell population indicates an upregulation of CD86 expression and, consequently, cellular activity of the LSD1 inhibitor.
Visualizing the Role of LSD1 in Cancer
LSD1 plays a central role in cancer by regulating the expression of genes involved in cell proliferation, differentiation, and survival. It primarily acts by demethylating H3K4me2, a histone mark associated with active gene transcription, leading to the repression of tumor suppressor genes.[3][10] Conversely, it can also activate oncogenic pathways by demethylating the repressive H3K9me2 mark.[3] The following diagram illustrates a simplified workflow for evaluating LSD1 inhibitors.
Caption: Workflow for the evaluation of LSD1 inhibitors.
The following diagram illustrates the central role of LSD1 in regulating gene expression in cancer.
Caption: Simplified signaling pathway of LSD1 in cancer.
References
- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Comparative Analysis of a 4-(Pyrrolidin-3-yl)benzonitrile Derivative: A Study in Target Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity and selectivity profile of a potent 4-(pyrrolidin-3-yl)benzonitrile derivative. While direct cross-reactivity studies for 4-(Pyrrolidin-1-YL)benzonitrile are not publicly available, this guide focuses on a structurally related and well-characterized inhibitor of Lysine Specific Demethylase 1 (LSD1), offering valuable insights into the selectivity of this chemical scaffold.
A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as potent, reversible inhibitors of LSD1.[1] One of the most active compounds from this series, herein referred to as Compound 21g, has demonstrated significant selectivity for LSD1 over other closely related enzymes, highlighting its potential as a specific molecular probe or therapeutic lead.[1]
Data Presentation: Target Selectivity Profile
The inhibitory activity of Compound 21g was assessed against its primary target, LSD1, and two related monoamine oxidases, MAO-A and MAO-B. Additionally, its activity at the hERG ion channel, a critical anti-target in drug development, was evaluated to gauge its potential for cardiac side effects.[1]
| Target | IC50 (µM) | Fold Selectivity vs. LSD1 |
| LSD1 | 0.057 | - |
| MAO-A | > 25 | > 438-fold |
| MAO-B | > 25 | > 438-fold |
| hERG | 12.1 | 212-fold |
Table 1: Comparative inhibitory activity of Compound 21g against LSD1 and off-targets. Data sourced from Mould et al., 2017.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the selectivity profile of the 4-(pyrrolidin-3-yl)benzonitrile derivative.
LSD1 Biochemical Inhibition Assay
The inhibitory potency against human LSD1 was determined using a horseradish peroxidase (HRP)-coupled assay. The assay measures the hydrogen peroxide produced during the demethylation of the H3K4me2 peptide substrate by LSD1.
-
Reagents: Recombinant human LSD1-CoREST, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red, and assay buffer (50 mM HEPES, pH 7.5).
-
Procedure:
-
The test compound was serially diluted in DMSO and pre-incubated with the LSD1-CoREST complex in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at 37°C.
-
The detection reagents (HRP and Amplex Red) were added, and the plate was incubated for an additional 15 minutes at room temperature in the dark.
-
Fluorescence was measured with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
MAO-A and MAO-B Inhibition Assays
The selectivity of the compound was assessed against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) using a chemiluminescent assay.
-
Reagents: Recombinant human MAO-A or MAO-B, a luminogenic MAO substrate, and assay buffer.
-
Procedure:
-
The test compound was pre-incubated with either MAO-A or MAO-B enzyme in the assay buffer.
-
The reaction was initiated by the addition of the luminogenic substrate.
-
The reaction was incubated at room temperature, and the luminescence was measured.
-
-
Data Analysis: The percentage of inhibition was calculated relative to a vehicle control, and IC50 values were determined for compounds showing significant inhibition. For Compound 21g, no significant inhibition was observed at concentrations up to 25 µM.[1]
hERG Ion Channel Assay
The potential for hERG channel inhibition was evaluated using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel.
-
Cell Culture: HEK293 cells stably expressing the hERG channel were cultured under standard conditions.
-
Electrophysiology:
-
Whole-cell voltage-clamp recordings were performed at room temperature.
-
Cells were held at a holding potential of -80 mV.
-
hERG currents were elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
The test compound was perfused at various concentrations, and the effect on the hERG tail current was measured.
-
-
Data Analysis: The concentration-response curve was plotted, and the IC50 value was determined by fitting the data to a logistic equation.
Mandatory Visualization
The following diagrams illustrate the conceptual framework of target engagement and the experimental workflow for determining compound selectivity.
Caption: Drug Selectivity Pathway.
Caption: Selectivity Profiling Workflow.
References
Benchmarking 4-(Pyrrolidin-1-YL)benzonitrile Against Standard Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of 4-(Pyrrolidin-1-YL)benzonitrile as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor against established standard compounds in the field. While direct experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive assessment.
Introduction to this compound and DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a well-validated therapeutic target for the management of type 2 diabetes mellitus.[1] DPP-4 inhibitors, also known as gliptins, function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[2]
The chemical structure of this compound incorporates a pyrrolidine ring and a nitrile group, both of which are common moieties in several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin. This structural similarity suggests that this compound may exhibit inhibitory activity against DPP-4, making it a compound of interest for further investigation.
Standard Compounds for Benchmarking
A thorough evaluation of this compound necessitates benchmarking against well-characterized, clinically approved DPP-4 inhibitors. The following compounds are recommended as standards for comparison:
-
Sitagliptin: The first-in-class DPP-4 inhibitor, widely used as a reference compound.[3][4]
-
Vildagliptin: A potent DPP-4 inhibitor with a well-established pharmacological profile.[3][4]
-
Linagliptin: A DPP-4 inhibitor with a unique pharmacokinetic profile, being primarily excreted unchanged in the feces.[4]
-
Alogliptin: Another commonly used DPP-4 inhibitor for the treatment of type 2 diabetes.[4]
Data Presentation: Comparative Inhibitory Activity
The primary metric for comparing the potency of DPP-4 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity.[5] The following table summarizes the reported IC50 values for the standard DPP-4 inhibitors. The corresponding data for this compound should be determined experimentally and populated accordingly.
| Compound | Target | IC50 (nM) | Reference / Notes |
| This compound | DPP-4 | To be determined | - |
| Sitagliptin | DPP-4 | 19 | A well-established reference value. |
| Vildagliptin | DPP-4 | 62 | A potent and widely studied DPP-4 inhibitor. |
| Linagliptin | DPP-4 | 1 | Known for its high potency. |
| Saxagliptin | DPP-4 | 50 | A commonly used benchmark compound. |
| Alogliptin | DPP-4 | <10 | A potent inhibitor for comparative analysis. |
Experimental Protocols
To ensure data comparability, a standardized experimental protocol for determining the DPP-4 inhibitory activity is crucial. The following is a detailed methodology based on a widely accepted fluorometric assay.
Objective: To determine the IC50 value of this compound for the inhibition of human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
This compound
-
Standard DPP-4 inhibitors (Sitagliptin, Vildagliptin, Linagliptin, Saxagliptin, Alogliptin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in the assay buffer to achieve a range of final assay concentrations.
-
Prepare stock solutions and serial dilutions of the standard inhibitors in the same manner.
-
-
Enzyme and Substrate Preparation:
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (this compound or standard inhibitor) at various concentrations. For control wells, add an equivalent volume of the assay buffer with DMSO.
-
DPP-4 enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 Inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for DPP-4 Inhibition Assay.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. IC50 - Wikipedia [en.wikipedia.org]
In Silico Modeling and Comparative Analysis of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives
A Comprehensive Guide for Researchers in Drug Discovery
In the landscape of modern drug development, 4-(Pyrrolidin-1-YL)benzonitrile derivatives have emerged as a versatile scaffold, giving rise to potent and selective modulators of critical biological targets. This guide provides a detailed comparative analysis of these derivatives, focusing on their in silico modeling and performance against key alternatives. We delve into their roles as Selective Androgen Receptor Modulators (SARMs) and Lysine Specific Demethylase 1 (LSD1) inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical series.
Comparative Performance Analysis
The this compound scaffold has been successfully optimized to yield compounds with high affinity and selectivity for distinct molecular targets. Below, we present a comparative analysis of representative derivatives against their respective targets, alongside well-established alternative compounds.
As Selective Androgen Receptor Modulators (SARMs)
| Compound | Target | Binding Affinity (Ki) | Reference Compound |
| Andarine (S-4) | Androgen Receptor | 4.0 - 7.5 nM[1][2][3] | Testosterone |
| Ostarine (MK-2866) | Androgen Receptor | 3.8 nM[4][5] | Testosterone |
| LGD-4033 | Androgen Receptor | ~1 nM[6][7][8][9][10] | Testosterone |
As Lysine Specific Demethylase 1 (LSD1) Inhibitors
A distinct series of 4-(pyrrolidin-3-yl)benzonitrile derivatives has been developed as potent and reversible inhibitors of LSD1, an important epigenetic target in oncology. Compound 21g from this series demonstrates significant potency and selectivity.
| Compound | Target | IC50 | Binding Affinity (Kd) |
| 21g | LSD1 | 57 nM | 22 nM |
| GSK-690 | LSD1 | 37 - 90 nM | 9 nM |
Experimental Protocols
The following sections outline the generalized in silico methodologies that are typically employed in the characterization and optimization of this compound derivatives.
Molecular Docking
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein.
1. Preparation of the Receptor:
-
The three-dimensional crystal structure of the target protein (e.g., Androgen Receptor or LSD1) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular mechanics force field (e.g., AMBER or CHARMM).
-
The protonation states of ionizable residues are determined at a physiological pH.
2. Preparation of the Ligand:
-
The 2D structure of the this compound derivative is sketched using a molecule editor and converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable method (e.g., semi-empirical or ab initio calculations).
-
Partial charges are assigned to the ligand atoms.
3. Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, or GOLD) is used to perform the simulation.
-
A grid box is defined around the active site of the receptor to specify the search space for the ligand.
-
The docking algorithm samples a wide range of ligand conformations and orientations within the defined grid box.
-
A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly.
4. Analysis of Results:
-
The top-ranked docking poses are visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
The predicted binding affinities are used to compare different derivatives and prioritize them for further studies.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
1. System Preparation:
-
The best-ranked docked pose of the protein-ligand complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron).
-
The box is solvated with an explicit water model (e.g., TIP3P or SPC/E).
-
Counter-ions are added to neutralize the system.
2. Simulation Parameters:
-
A molecular mechanics force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic interactions.
-
The system is first subjected to energy minimization to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
This is followed by an equilibration phase at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
3. Production Run:
-
Once the system is equilibrated, a production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds).
-
The trajectory of the atoms is saved at regular intervals for subsequent analysis.
4. Trajectory Analysis:
-
Various parameters are analyzed from the MD trajectory, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the stability of key interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to provide a more accurate estimation of the binding affinity.
-
Visualizing the Molecular Landscape
To better understand the biological context and the computational workflow, the following diagrams are provided.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. chembk.com [chembk.com]
- 3. Andarine (GTx-007) | non-steroidal androgen receptor (AR) agonist | CAS 401900-40-1 | GTx-007; S-4; GTx007; S4 | selective androgen receptor modulator (SARM)|muscle wasting and osteoporosis InvivoChem [invivochem.com]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
- 9. LGD-4033 - Wikipedia [en.wikipedia.org]
- 10. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Toxicity of 4-(Pyrrolidin-1-YL)benzonitrile Analogs as Lysine-Specific Demethylase 1 (LSD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and toxicity of a series of 4-(pyrrolidin-3-yl)benzonitrile analogs developed as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers, including acute myeloid leukemia. The data presented is primarily derived from studies on scaffold-hops of the known LSD1 inhibitor GSK-690.[1][2]
Data Presentation: Efficacy and Selectivity
The following table summarizes the in vitro efficacy and selectivity of key 4-(pyrrolidin-3-yl)benzonitrile analogs against LSD1 and other enzymes. The data highlights the structure-activity relationship (SAR) where substitutions on the pyrrolidine ring and the benzonitrile moiety influence potency and selectivity.
| Compound | Structure | LSD1 Kd (nM) | LSD1 IC50 (nM) | hERG IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Cellular Activity (CD86 MFI) |
| 21g | 4-((3R,4R)-4-(p-tolyloxy)pyrrolidin-3-yl)benzonitrile | 22 | 57 | 12.1 | >25 | >25 | ~1000 |
| GSK-690 (1) | (Reference Compound) | N/A | N/A | 3.2 | N/A | N/A | ~1100 |
Data sourced from Mould et al., 2017.[1][2][3] N/A: Data not available in the cited sources. MFI: Mean Fluorescence Intensity.
The most active compound identified in the series, 21g , demonstrated a potent biochemical inhibitory activity with a Kd of 22 nM and an IC50 of 57 nM.[1][2][3] Notably, this compound showed improved selectivity over the hERG ion channel compared to the reference compound GSK-690, a critical aspect for assessing potential cardiotoxicity.[1][2][3] Furthermore, compound 21g exhibited no significant activity against the related monoamine oxidases MAO-A and MAO-B.[1][2][3] In a cellular context, 21g was effective in increasing the expression of the surrogate biomarker CD86 in THP-1 acute myeloid leukemia cells, indicating target engagement in a cellular environment.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
1. LSD1 Inhibition Assay (Biochemical IC50 Determination)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1. The assay typically utilizes a biotinylated histone H3 peptide (containing dimethylated K4) as a substrate. LSD1 demethylates the substrate, and the resulting product is detected.
-
Protocol Outline:
-
Recombinant human LSD1 is incubated with the test compound at various concentrations.
-
A biotinylated H3K4me2 peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the level of demethylated product is quantified. This can be achieved using various detection methods, such as horseradish peroxidase-coupled assays that generate a chemiluminescent or fluorescent signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Surface Plasmon Resonance (SPR) for Kd Determination
-
Principle: SPR is a biophysical technique used to measure the binding affinity (Kd) between a ligand (the compound) and a macromolecule (LSD1 protein).
-
Protocol Outline:
-
Recombinant LSD1 is immobilized on a sensor chip.
-
A series of concentrations of the test compound in a suitable buffer are flowed over the chip surface.
-
The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
The association and dissociation rates are measured.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
-
3. hERG Inhibition Assay
-
Principle: This assay assesses the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
-
Protocol Outline:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
The cells are subjected to whole-cell patch-clamp electrophysiology.
-
A voltage protocol is applied to elicit hERG currents.
-
The test compound is perfused at various concentrations, and the effect on the hERG current is measured.
-
IC50 values are determined by quantifying the concentration-dependent inhibition of the hERG current.
-
4. Cellular Biomarker Assay (CD86 Expression)
-
Principle: This assay measures the effect of LSD1 inhibition on a downstream cellular biomarker. In THP-1 cells, LSD1 inhibition leads to an increase in the cell surface expression of CD86.
-
Protocol Outline:
-
Human THP-1 acute myeloid leukemia cells are cultured.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Following treatment, the cells are harvested and stained with a fluorescently labeled antibody specific for CD86.
-
The fluorescence intensity of the cell population is measured using flow cytometry.
-
The mean fluorescence intensity (MFI) is used to quantify the level of CD86 expression.
-
Visualizations
Caption: Experimental workflow for the evaluation of 4-(pyrrolidin-3-yl)benzonitrile analogs.
Caption: Simplified mechanism of action for 4-(pyrrolidin-3-yl)benzonitrile analogs as LSD1 inhibitors.
References
A Comparative Review of 4-(Pyrrolidin-1-YL)benzonitrile-Based Compounds in Drug Discovery
An objective analysis of emerging therapeutic agents, this guide synthesizes experimental data on 4-(pyrrolidin-1-yl)benzonitrile derivatives, offering a comparative look at their performance as Selective Androgen Receptor Modulators (SARMs) and Lysine Specific Demethylase 1 (LSD1) inhibitors.
The this compound scaffold has emerged as a versatile and promising core structure in the development of novel therapeutic agents. Its unique chemical properties have been leveraged to design compounds with high affinity and selectivity for various biological targets. This guide provides a comprehensive review of the literature, comparing the performance of different this compound-based compounds, with a focus on their application as SARMs and LSD1 inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important chemical series.
I. Performance as Selective Androgen Receptor Modulators (SARMs)
Derivatives of this compound have been investigated as tissue-selective androgen receptor modulators, aiming to offer the therapeutic benefits of androgens with fewer side effects.[1] Research has focused on optimizing the pharmacokinetic profiles and metabolic stability of these compounds.[1]
A notable study optimized a lead compound, a naphthalene derivative 'A', which suffered from poor metabolic stability. By modifying the hydroxypyrrolidine and benzonitrile substituents of a this compound derivative 'B', which had comparable potency to 'A', researchers were able to significantly improve metabolic stability while maintaining potent androgen agonistic activity.[1]
Comparative In Vivo Efficacy
One of the most promising compounds to emerge from these optimization efforts is (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c .[1] In vivo studies in castrated rats demonstrated the tissue-selective androgenic activity of this compound.
| Compound | Dose | Effect on Levator Ani Muscle Weight | Effect on Prostate Weight |
| 1c | (Not specified in abstract) | Significant increase | No significant increase |
Table 1: In vivo efficacy of compound 1c in a castrated rat model. Data from a study on the optimization of this compound derivatives as SARMs.[1]
This selective action on muscle without significantly affecting the prostate is a key desirable characteristic of a SARM. Furthermore, compound 1c demonstrated agonistic activity in the central nervous system, as evidenced by a sexual behavior induction assay.[1]
II. Performance as Lysine Specific Demethylase 1 (LSD1) Inhibitors
A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives have been identified as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy.[2][3] These compounds were developed as "scaffold-hops" from a known inhibitor, GSK-690.[2][3]
The most active compound identified in this series was 21g .[2][3] This compound demonstrated high potency in biochemical assays and through surface plasmon resonance (SPR).[2]
Comparative Biochemical and Cellular Activity
| Compound | Kd (nM) | Biochemical IC50 (nM) | hERG IC50 (µM) | MAO-A and MAO-B Activity | Cellular Activity (CD86 Expression) |
| 21g | 22 | 57 | 12.1 | No activity | Increased expression |
| GSK-690 (1) | Not specified | Not specified | 3.2 | Not specified | Increased expression |
Table 2: Comparative activity of the LSD1 inhibitor 21g and the literature compound GSK-690. Data from the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors.[2]
Compound 21g not only showed potent inhibition of LSD1 but also displayed an improved safety profile compared to the parent compound, with significantly less activity against the hERG ion channel, a common source of cardiac toxicity.[2] Furthermore, it demonstrated complete selectivity against the related monoamine oxidase enzymes, MAO-A and MAO-B.[2] In a cellular context, 21g was shown to increase the expression of the surrogate biomarker CD86 in THP-1 acute myeloid leukemia cells, confirming its cellular activity.[2]
III. Experimental Protocols
A. In Vivo Model for SARM Activity
The in vivo efficacy of SARM candidates was evaluated in a castrated rat model. This is a standard preclinical model to assess the tissue-selective androgenic and anabolic effects of test compounds.
Figure 1. Workflow for in vivo evaluation of SARM activity.
Protocol:
-
Male rats are surgically castrated to deplete endogenous androgens.
-
After a recovery period, the animals are randomly assigned to treatment and control groups.
-
The test compounds are administered daily for a specified period.
-
At the end of the treatment period, the animals are euthanized, and the levator ani muscle and prostate glands are dissected and weighed.
-
The weights of these tissues are compared between the different treatment groups and the vehicle control group to determine the anabolic and androgenic activity of the compounds.
B. LSD1 Inhibition and Selectivity Assays
The inhibitory activity of the 4-(pyrrolidin-3-yl)benzonitrile derivatives against LSD1 and other enzymes was determined using a combination of biochemical and biophysical methods.
Figure 2. Screening cascade for LSD1 inhibitors.
Protocols:
-
Biochemical IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined using a biochemical assay that measures the enzymatic activity of LSD1 in the presence of varying concentrations of the inhibitor. This is often a fluorescence-based assay.
-
Surface Plasmon Resonance (SPR): SPR is employed to measure the binding kinetics and affinity (Kd) of the compounds to the LSD1 enzyme. This technique provides a direct measure of the interaction between the inhibitor and its target.
-
Selectivity Assays: To assess the selectivity of the compounds, their inhibitory activity is tested against related enzymes such as MAO-A and MAO-B. Additionally, potential for cardiac toxicity is evaluated through assays measuring the inhibition of the hERG ion channel.
-
Cellular Biomarker Assay: The cellular activity of the inhibitors is confirmed by measuring the upregulation of a surrogate biomarker, such as the cell surface marker CD86, in a relevant cancer cell line (e.g., THP-1 acute myeloid leukemia cells) using methods like flow cytometry.[2]
IV. Conclusion
The this compound core structure has proven to be a valuable starting point for the development of potent and selective modulators of important biological targets. The optimization of derivatives has led to promising SARM candidates with improved metabolic stability and tissue selectivity, as well as highly potent and selective LSD1 inhibitors with favorable safety profiles. The experimental data and protocols outlined in this guide provide a framework for the continued exploration and development of this important class of compounds for a range of therapeutic applications.
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-(Pyrrolidin-1-YL)benzonitrile
The following guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Pyrrolidin-1-YL)benzonitrile. These procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical and its waste. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
In case of exposure, follow the first-aid measures outlined in the SDS immediately and seek medical attention.
Safety Data for this compound
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | [3] |
| Molecular Weight | 172.23 g/mol | [3] |
| Physical Form | Solid | [3] |
| GHS Hazard Class | Acute Toxicity 4, Oral | [3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H302: Harmful if swallowed | [3][4] |
| Storage Class | 11 - Combustible Solids | [3][4] |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][5]
Step 1: Waste Identification and Segregation
Properly identify the waste as "Hazardous Waste: this compound". To prevent dangerous reactions, do not mix this waste with other chemical wastes, such as acids, bases, or oxidizing agents.[2]
Step 2: Waste Containment
-
Solid Waste: Collect solid this compound waste in a clearly labeled, compatible, and sealable container.[2] Avoid creating dust during transfer.[1]
-
Liquid Waste: If the compound is in solution, use a dedicated, leak-proof hazardous waste container made of a compatible material.[2] The original container is often the best choice for waste accumulation.[6]
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weigh paper, or pipette tips, must also be disposed of as hazardous waste in the same container.
Step 3: Labeling the Waste Container
Accurate labeling is a legal requirement and essential for safety.[2] Affix a hazardous waste label to the container with the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound" (no abbreviations).[2]
-
The date when waste was first added to the container (accumulation start date).[2]
-
An accurate list of all contents by percentage.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][7]
-
The container must be kept closed except when adding waste.[2][5]
-
Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[5][6]
-
A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[2]
Step 5: Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.[2]
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[2]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[2][5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2][5]
-
Air Dry: Allow the rinsed container to air dry completely.[2]
-
Deface Label: Before discarding the container in the regular trash, deface or remove the original chemical label.[6]
Step 6: Arrange for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your full waste container.[2][5] Maintain a log of all chemicals added to the waste container to provide an accurate inventory.[2]
Experimental Protocols & Visualizations
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-(Pyrrolidin-1-YL)benzonitrile
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-(Pyrrolidin-1-YL)benzonitrile, designed for researchers and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1]. Its GHS pictogram is GHS07 (exclamation mark), and the signal word is "Warning"[1]. While specific data on skin/eye irritation or inhalation toxicity for this exact compound is limited, related benzonitrile and pyrrolidine compounds can cause severe skin burns, eye damage, and respiratory irritation[2][3][4]. Therefore, a conservative approach to PPE is mandatory.
All handling of this chemical requires strict adherence to PPE protocols to create a reliable barrier against exposure[5]. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards and provide front, brow, and temple protection[6]. A full face shield should be worn over goggles when there is a risk of splashes. |
| Hands | Chemical-Resistant Gloves | Use nitrile or neoprene rubber gloves. PVC gloves are not recommended as they offer little protection against chemical exposure[5]. Change gloves every 30-60 minutes or immediately if contamination is suspected[5]. Wash hands thoroughly after removing gloves[2][5]. |
| Body | Closed-Front Lab Coat or Chemical-Resistant Coverall | A lab coat with long sleeves and tight-fitting cuffs is the minimum requirement[5]. For larger quantities or tasks with a higher splash risk, wear a chemical-resistant suit or apron[6][7]. |
| Respiratory | N95/FFP2 Particulate Respirator or higher | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust[5]. If vapors or aerosols may be generated, a respirator with an organic chemical cartridge is necessary[2][8]. |
| Feet | Closed-Toed, Chemical-Resistant Footwear | Leather or canvas shoes are not permissible[6]. Use chemical-resistant boots or shoe covers. Pant legs should be worn outside of boots to prevent chemicals from entering[6]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
1. Pre-Handling Preparations:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. All handling of the solid and its solutions should occur within the fume hood.
-
Gather Materials: Assemble all necessary PPE, spill kit materials (absorbent pads, waste bags), and experimental equipment.
-
Area Preparation: Ensure the work area is clean, uncluttered, and free of non-essential personnel.
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a draft shield to minimize the dispersal of powder.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Container Management: Keep all containers with the chemical tightly closed when not in use[2][4].
-
Good Hygiene: Do not eat, drink, or smoke in the laboratory[2][4]. Avoid hand-to-mouth contact[5].
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside-out as they are taken off[5].
-
Hand Washing: Immediately wash hands and forearms with soap and water after all work is complete[2].
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable labware, and absorbent materials from spills, must be treated as hazardous chemical waste.
-
Containerization: Collect all hazardous waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant or licensed chemical waste management company[4][9].
-
Environmental Protection: Do not dispose of this chemical down the drain or in general trash. Avoid release to the environment[2][4].
-
Contaminated Clothing: Immediately remove any contaminated clothing. Heavily contaminated items should be disposed of as hazardous waste. Otherwise, wash contaminated work clothes separately from other laundry using hot water and detergent[6].
Procedural Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. pppmag.com [pppmag.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. unodc.org [unodc.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

